Lecozotan hydrochloride
説明
Structure
3D Structure of Parent
特性
CAS番号 |
433282-68-9 |
|---|---|
分子式 |
C28H30ClN5O3 |
分子量 |
520.0 g/mol |
IUPAC名 |
4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H29N5O3.ClH/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23;/h2-12,21H,13-18,20H2,1H3;1H/t21-;/m1./s1 |
InChIキー |
GXYZREDEYDFJPT-ZMBIFBSDSA-N |
異性体SMILES |
C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |
正規SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl |
外観 |
Solid powder |
他のCAS番号 |
433282-68-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SRA-333; SRA333; SRA 333; Lecozotan HCl; Lecozotan hydrochloride. |
製品の起源 |
United States |
Foundational & Exploratory
Lecozotan Hydrochloride: A Technical Guide to its Mechanism of Action at 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lecozotan (B8752296) hydrochloride (formerly SRA-333) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Extensive preclinical research has characterized its mechanism of action, revealing it to be a "silent" antagonist, meaning it blocks the receptor without eliciting any intrinsic agonist activity.[2][3] This property is believed to underpin its potential as a cognitive-enhancing agent, particularly in the context of Alzheimer's disease, by modulating downstream neurotransmitter systems.[1][2] This technical guide provides an in-depth overview of the experimental data and methodologies that have elucidated the pharmacodynamic profile of lecozotan at the 5-HT1A receptor.
Core Mechanism of Action at the 5-HT1A Receptor
Lecozotan exerts its pharmacological effects by competitively binding to the 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o). In its natural state, the binding of serotonin to the 5-HT1A receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is associated with neuronal hyperpolarization and a reduction in neuronal firing rate.
Lecozotan, as a silent antagonist, occupies the 5-HT1A receptor binding site without activating this Gαi/o-mediated signaling. Consequently, it blocks the inhibitory effects of endogenous serotonin, leading to a disinhibition of neuronal activity. This is the foundational mechanism through which lecozotan is proposed to enhance the release of key neurotransmitters involved in cognitive processes.[2]
Quantitative Pharmacological Data
The binding affinity and functional antagonist potency of lecozotan have been quantified through a series of in vitro assays. The data consistently demonstrate its high affinity and selectivity for the 5-HT1A receptor.
Table 1: In Vitro Binding Affinity of Lecozotan
| Radioligand | Preparation | Ki (nM) |
| [3H]-8-OH-DPAT | CHO cells with human 5-HT1A receptors | 1.6 |
| [3H]-WAY-100635 | CHO cells with human 5-HT1A receptors | 4.5 |
Data sourced from preclinical studies.
Table 2: In Vitro Functional Antagonist Activity of Lecozotan
| Assay | Preparation | Agonist | IC50 (nM) |
| cAMP Inhibition | CHO cells with human 5-HT1A receptors | 8-OH-DPAT | 25.1 |
| [35S]-GTPγS Binding | CHO cells with human 5-HT1A receptors | 8-OH-DPAT | 36.7 |
Data sourced from preclinical studies demonstrating lecozotan's ability to block the effects of the 5-HT1A agonist 8-OH-DPAT.[3]
Detailed Experimental Protocols
The characterization of lecozotan's mechanism of action has been established through rigorous experimental methodologies. The following sections detail the protocols for the key assays.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity of lecozotan for the 5-HT1A receptor.
-
Objective: To determine the inhibitory constant (Ki) of lecozotan at the human 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor.
-
Radioligands: [3H]-8-OH-DPAT (agonist) and [3H]-WAY-100635 (antagonist).
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.
-
Non-specific Binding Control: 10 µM of unlabeled serotonin.
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.
-
-
Procedure:
-
Membrane Preparation: CHO cell membranes were prepared by homogenization in ice-cold assay buffer followed by centrifugation to isolate the membrane fraction.
-
Assay Setup: A series of dilutions of unlabeled lecozotan were prepared. The assay was conducted in tubes containing the cell membranes, a fixed concentration of the radioligand, and either buffer, unlabeled serotonin (for non-specific binding), or a concentration of lecozotan.
-
Incubation: The mixture was incubated at 25°C for 60 minutes to reach binding equilibrium.
-
Separation: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters were washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of lecozotan that inhibits 50% of specific radioligand binding) was determined from competition curves. The Ki value was then calculated using the Cheng-Prusoff equation.
-
Functional Antagonism Assays
These assays assessed the ability of lecozotan to block the functional response initiated by a 5-HT1A receptor agonist.
-
Objective: To determine the potency of lecozotan in antagonizing agonist-induced inhibition of cAMP production.
-
Materials:
-
Cell Line: CHO cells stably transfected with the human 5-HT1A receptor.
-
Agonist: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and cAMP production).
-
Instrumentation: A suitable assay platform for measuring cAMP levels (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cell Culture: CHO-5-HT1A cells were cultured to an appropriate density.
-
Assay Setup: Cells were pre-incubated with various concentrations of lecozotan.
-
Stimulation: Forskolin was added to all wells to stimulate cAMP production, followed by the addition of 8-OH-DPAT to induce inhibition of this production.
-
Measurement: After incubation, intracellular cAMP levels were measured.
-
Data Analysis: The ability of lecozotan to reverse the 8-OH-DPAT-induced inhibition of cAMP production was quantified, and the IC50 value was determined.
-
-
Objective: To measure the ability of lecozotan to block agonist-stimulated binding of [35S]-GTPγS to G-proteins.
-
Materials:
-
Receptor Source: Membranes from CHO cells expressing the human 5-HT1A receptor.
-
Radioligand: [35S]-GTPγS.
-
Agonist: 8-OH-DPAT.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
-
Procedure:
-
Assay Setup: Cell membranes were incubated with various concentrations of lecozotan in the presence of a fixed concentration of 8-OH-DPAT.
-
Initiation: The reaction was initiated by the addition of [35S]-GTPγS.
-
Incubation: The mixture was incubated to allow for agonist-stimulated binding of [35S]-GTPγS.
-
Termination and Separation: The reaction was stopped by rapid filtration, and unbound [35S]-GTPγS was washed away.
-
Quantification: The amount of [35S]-GTPγS bound to the membranes was determined by scintillation counting.
-
Data Analysis: The IC50 value for lecozotan's inhibition of agonist-stimulated [35S]-GTPγS binding was calculated.
-
In Vivo Microdialysis
This technique was used to assess the downstream effects of lecozotan on neurotransmitter release in the brains of living animals.
-
Objective: To measure the effect of lecozotan on the extracellular levels of glutamate and acetylcholine in the hippocampus.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Probe Implantation: A microdialysis probe was stereotaxically implanted into the dentate gyrus of the hippocampus.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of lecozotan.
-
Neurotransmitter Stimulation: In some experiments, potassium chloride was used to stimulate the release of glutamate and acetylcholine.
-
Analysis: The concentrations of glutamate and acetylcholine in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]
-
Data Interpretation: Changes in neurotransmitter levels following lecozotan administration were analyzed to determine its effect on their release.
-
Proposed Mechanism for Cognitive Enhancement
The cognitive-enhancing properties of lecozotan are thought to be a direct consequence of its 5-HT1A receptor antagonism. By blocking the inhibitory influence of serotonin on certain neuronal populations, lecozotan is believed to disinhibit the release of excitatory neurotransmitters, namely acetylcholine and glutamate, in brain regions critical for learning and memory, such as the hippocampus and cortex.[1][2] This increase in cholinergic and glutamatergic tone is hypothesized to ameliorate the cognitive deficits associated with conditions like Alzheimer's disease.[2]
Conclusion
The comprehensive preclinical data on lecozotan hydrochloride firmly establish its mechanism of action as a potent and selective silent antagonist of the 5-HT1A receptor. In vitro studies have quantified its high binding affinity and its ability to functionally block agonist-induced signaling. In vivo research has demonstrated the downstream consequences of this antagonism, namely the enhanced release of acetylcholine and glutamate, which provides a strong rationale for its investigation as a cognitive enhancer in neurodegenerative disorders. This technical guide summarizes the key experimental evidence that forms the basis of our understanding of lecozotan's pharmacodynamic profile.
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A positron emission tomography study to assess binding of lecozotan, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
An In-Depth Technical Guide to the Discovery and Synthesis of Lecozotan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lecozotan hydrochloride (SRA-333) is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that was investigated as a potential therapeutic agent for the cognitive deficits associated with Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Lecozotan. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its binding affinity and functional activity, and a description of its mechanism of action. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Discovery and Rationale
Lecozotan was developed by Wyeth as a selective antagonist for the 5-HT1A receptor. The rationale for its development stemmed from the hypothesis that hyperactivity of the serotonergic system contributes to the cognitive decline in Alzheimer's disease. By blocking 5-HT1A receptors, which are involved in the inhibitory control of cholinergic and glutamatergic neurons, Lecozotan was proposed to enhance the release of acetylcholine (B1216132) and glutamate (B1630785), neurotransmitters crucial for learning and memory.[1][2]
Synthesis of this compound
The synthesis of this compound is a three-step process starting from commercially available precursors.[2] The key steps involve a nucleophilic substitution, hydrolysis, and a final acylation reaction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the intermediate sulfamate (B1201201)
A condensation reaction is performed between (S)-4,5-dihydro-5-methyl-3-(2-pyridyl)-3H-[2][3][4]oxathiazole-2,2-dioxide and 1-(2,3-dihydro-4,5-benzodioxan-5-yl)piperazine in the presence of potassium carbonate. This reaction proceeds with an inversion of configuration.[2]
Step 2: Hydrolysis to the amine
The resulting intermediate sulfamate is hydrolyzed using warm aqueous hydrochloric acid to yield the primary amine intermediate.[2]
Step 3: Acylation to Lecozotan
The amine intermediate is then acylated with 4-cyanobenzoyl chloride to produce the final product, 4-cyano-N-{2R-[4-(2,3-dihydrobenzo[2][5]-dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide, which is subsequently isolated as the monohydrochloride salt.[2]
Below is a logical workflow for the synthesis process:
Pharmacological Profile
Lecozotan is characterized as a potent and selective 5-HT1A receptor antagonist with no intrinsic agonist activity.[2] Its pharmacological profile has been established through a series of in vitro and in vivo studies.
In Vitro Binding Affinity and Selectivity
Lecozotan demonstrates high affinity for the human 5-HT1A receptor. A comprehensive binding profile assessment against a panel of 61 neurotransmitter receptors, reuptake sites, ion channels, and enzymes revealed high selectivity for the 5-HT1A receptor.
| Receptor/Target | Ki (nM) | Selectivity vs. 5-HT1A |
| Human 5-HT1A | 1.6 | - |
| Dopamine D4 | 98 | 61-fold |
| Other 59 targets | >100 | >62.5-fold |
| Table 1: Lecozotan Binding Affinity and Selectivity.[2] |
In Vitro Functional Activity
The antagonist properties of Lecozotan at the 5-HT1A receptor were confirmed in functional assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production and agonist-stimulated [35S]GTPγS binding in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.[2]
| Assay | IC50 (nM) |
| cAMP Functional Antagonist Assay | 25.1 |
| [35S]GTPγS Functional Antagonist Assay | 36.7 |
| Table 2: In Vitro Functional Antagonist Activity of Lecozotan.[2] |
Experimental Protocol: In Vitro cAMP Functional Antagonist Assay
This protocol is a representative method for assessing the functional antagonist activity of Lecozotan at the 5-HT1A receptor.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor are maintained in MEM supplemented with 10% FBS and 2 mM glutamine.[3]
-
Cells are passaged regularly and harvested for the assay during the logarithmic growth phase.[3]
2. Assay Procedure:
-
Cells are resuspended in stimulation buffer (HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[3]
-
A standard curve for cAMP is prepared.[4]
-
For antagonist evaluation, cells are pre-incubated with varying concentrations of Lecozotan for 30 minutes.[3]
-
Cells are then stimulated with a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) for a defined period at 37°C.[3][6]
-
The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit (e.g., chemiluminescent immunoassay or AlphaScreen).[3][4]
3. Data Analysis:
-
The ability of Lecozotan to inhibit the agonist-induced effect on cAMP production is quantified, and the IC50 value is determined from the concentration-response curve.
In Vivo Pharmacology
The in vivo effects of Lecozotan have been evaluated in rodent models to assess its ability to antagonize 5-HT1A receptor function and modulate neurotransmitter release.
In Vivo Microdialysis
In vivo microdialysis studies in conscious rats have demonstrated that Lecozotan effectively blocks the effects of the 5-HT1A agonist 8-OH-DPAT. Pretreatment with Lecozotan (0.3 mg/kg, s.c.) completely attenuated the 8-OH-DPAT-induced decrease in extracellular serotonin levels in the hippocampus.[2] Furthermore, Lecozotan was shown to potentiate the potassium-stimulated release of glutamate and acetylcholine in the hippocampus.[2]
Experimental Protocol: In Vivo Microdialysis in the Rat Hippocampus
This protocol provides a general framework for conducting in vivo microdialysis to assess the effects of Lecozotan on neurotransmitter levels.
1. Animal Preparation and Surgery:
-
Male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the hippocampus. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., relative to bregma: AP -5.6 mm, ML +4.6 mm, DV -3.3 mm).[3]
2. Microdialysis Procedure:
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5]
-
After a stabilization period to obtain a baseline, Lecozotan or vehicle is administered (e.g., subcutaneously).
-
Dialysate samples are collected at regular intervals and stored at -80°C until analysis.[5]
3. Sample Analysis:
-
Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5][7]
-
The mobile phase composition and electrochemical detector potential are optimized for the specific neurotransmitter of interest (e.g., serotonin).[7]
4. Data Analysis:
-
Neurotransmitter levels post-treatment are expressed as a percentage of the baseline levels.
In Vivo Electrophysiology
In vivo electrophysiology studies in anesthetized rats have shown that Lecozotan antagonizes the inhibitory effect of 8-OH-DPAT on the firing of serotonergic neurons in the dorsal raphe nucleus. While Lecozotan alone (at 0.3 mg/kg, s.c.) did not alter the firing rate, it significantly blocked the suppression of firing induced by 8-OH-DPAT.[2]
Mechanism of Action
Lecozotan acts as a silent antagonist at 5-HT1A receptors. In the context of Alzheimer's disease, the proposed mechanism of action involves the blockade of both presynaptic and postsynaptic 5-HT1A receptors.
-
Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the raphe nuclei, their blockade by Lecozotan is hypothesized to disinhibit these neurons, leading to an increase in serotonin release. However, in vivo electrophysiology data suggests Lecozotan itself does not increase the basal firing rate but rather blocks agonist-induced inhibition.[2]
-
Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons, including cholinergic and glutamatergic neurons. By blocking the inhibitory serotonergic tone on these neurons, Lecozotan is expected to enhance the release of acetylcholine and glutamate in brain regions critical for cognition, such as the hippocampus.[2]
Clinical Development
Lecozotan progressed to Phase II clinical trials for the treatment of Alzheimer's disease. However, the development was ultimately discontinued.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its discovery and preclinical development were based on a strong scientific rationale for targeting the serotonergic system to alleviate cognitive deficits in Alzheimer's disease. The detailed synthetic route and the comprehensive pharmacological data presented in this guide provide valuable information for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience. Although its clinical development was halted, the study of Lecozotan has contributed to the understanding of the role of the 5-HT1A receptor in cognition and continues to be a relevant case study in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Portico [access.portico.org]
- 3. In Vivo Microdialysis Sampling of Cytokines from Rat Hippocampus: Comparison of Cannula Implantation Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2005075459A1 - Synthesis of cyanoimino-benzoimidazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Lecozotan Hydrochloride: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lecozotan hydrochloride is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that has been investigated for its therapeutic potential in cognitive disorders, particularly Alzheimer's disease. Its mechanism of action involves the blockade of presynaptic 5-HT1A autoreceptors, leading to an enhancement of serotonergic neurotransmission and, consequently, a modulation of other neurotransmitter systems, including the potentiation of acetylcholine (B1216132) and glutamate (B1630785) release in key brain regions associated with memory and learning. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a synthetic compound belonging to the chemical class of benzodioxanylpiperazine derivatives.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-cyano-N-((2R)-2-(4-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)propyl)-N-2-pyridinyl-, monohydrochloride[1] |
| CAS Number | 433282-68-9[1] |
| Chemical Formula | C₂₈H₃₀ClN₅O₃[1] |
| Molecular Weight | 520.03 g/mol [1] |
| Synonyms | SRA-333, SRA-333 hydrochloride[2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes available data and predicted values from computational models.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not reported | - |
| Solubility | Soluble in DMSO | [3] |
| pKa (predicted) | Basic: 7.8 (most basic) | In silico prediction |
| logP (predicted) | 4.2 | In silico prediction |
Predicted values are generated using computational algorithms and should be considered as estimates. Experimental verification is recommended.
Pharmacological Properties
This compound is a selective antagonist of the 5-HT1A receptor. Its pharmacological effects are primarily mediated through its interaction with this receptor subtype.
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 4.5 nM | Human | Radioligand binding assay | [1] |
| Functional Activity | Antagonist | - | - | [1] |
| Mechanism of Action | Blocks presynaptic 5-HT1A autoreceptors, enhancing serotonin release and subsequently potentiating acetylcholine and glutamate release. | - | - | [1][4] |
| Therapeutic Indication (Investigational) | Alzheimer's Disease | - | - | [2] |
Signaling Pathway
As a 5-HT1A receptor antagonist, Lecozotan blocks the canonical G-protein coupled signaling pathway initiated by serotonin. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist (serotonin) binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades. By blocking this receptor, Lecozotan prevents this inhibitory signaling.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the human 5-HT1A receptor are prepared. This typically involves homogenizing cells in a buffer solution and isolating the membrane fraction through centrifugation.
-
-
Binding Reaction:
-
A constant concentration of a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
-
Quantification:
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as acetylcholine and glutamate, in the brain of a living animal following the administration of this compound.
Methodology:
-
Animal Preparation:
-
A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., the hippocampus).
-
The animal is allowed to recover from the surgery.
-
-
Microdialysis Procedure:
-
The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
-
Sample Collection:
-
The perfusate (dialysate) is collected at regular intervals before and after the administration of this compound.
-
-
Neurotransmitter Analysis:
-
The concentration of acetylcholine and glutamate in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[5]
-
-
Data Analysis:
-
Changes in the extracellular concentrations of the neurotransmitters following drug administration are compared to baseline levels.
-
Conclusion
This compound is a well-characterized selective 5-HT1A receptor antagonist with a clear mechanism of action that supports its investigation for cognitive enhancement. Its ability to modulate key neurotransmitter systems involved in memory and learning provides a strong rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a framework for the continued investigation of Lecozotan and other novel compounds targeting the 5-HT1A receptor for the treatment of cognitive disorders. Further research is warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of L-glutamate, acetylcholine and dopamine in rat brain by a flow-injection biosensor system with microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical pharmacology of Lecozotan hydrochloride.
An In-Depth Technical Guide to the Preclinical Pharmacology of Lecozotan Hydrochloride
Introduction
This compound (SRA-333) is a potent and selective 5-HT1A receptor antagonist that was investigated for the symptomatic treatment of cognitive deficits associated with Alzheimer's disease.[1][2] As a competitive antagonist, Lecozotan demonstrates no intrinsic agonist activity.[1] Its therapeutic potential was hypothesized to stem from its ability to modulate cholinergic and glutamatergic neurotransmission, key pathways implicated in learning and memory that are compromised in Alzheimer's disease.[1][3] This document provides a comprehensive overview of the preclinical pharmacology of Lecozotan, detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols used for its characterization.
Mechanism of Action
Lecozotan exerts its effects by selectively blocking serotonin (B10506) 5-HT1A receptors.[4][5] In the context of Alzheimer's disease, the serotonergic system is thought to be hyperactive, providing an inhibitory tone to crucial excitatory pathways.[1] 5-HT1A receptors are located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically on non-serotonergic neurons, such as cholinergic and glutamatergic neurons in the hippocampus and cortex.[1]
By antagonizing these receptors, Lecozotan is proposed to:
-
Disinhibit Glutamatergic and Cholinergic Neurons: Blocking postsynaptic 5-HT1A receptors on these neurons removes the inhibitory signal from serotonin, thereby enhancing the release of glutamate (B1630785) and acetylcholine (B1216132).[1][4][5]
-
Increase Excitatory Neurotransmission: The enhanced release of these excitatory neurotransmitters is believed to counteract the deficits observed in Alzheimer's disease, potentially improving cognitive function.[1][3]
In Vitro Pharmacology
Binding Affinity and Selectivity
In vitro radioligand binding assays demonstrated that Lecozotan binds with high affinity to the cloned human 5-HT1A receptor.[3] Its selectivity is notable, with significantly lower affinity for other monoamine receptors.
Table 1: Receptor Binding Profile of Lecozotan
| Receptor/Site | Radioligand | Ki (nM) |
|---|---|---|
| Human 5-HT1A | [3H]8-OH-DPAT (agonist) | 1.6 ± 0.3[3] |
| Human 5-HT1A | [3H]WAY-100635 (antagonist) | 4.5 ± 0.6[3] |
Data presented as mean ± S.E.M. A comprehensive screening against 61 other sites showed minimal affinity, confirming selectivity.[6]
Functional Antagonist Activity
Lecozotan was characterized as a full, or silent, antagonist, meaning it blocks the receptor without eliciting any intrinsic agonist-like effects.[1] This was confirmed in functional assays measuring downstream signaling.
Table 2: In Vitro Functional Antagonism of Lecozotan
| Assay | Cell Line | Agonist | IC50 (nM) |
|---|---|---|---|
| Forskolin-Induced cAMP Inhibition | CHO (human 5-HT1A) | 8-OH-DPAT | 25.1[1] |
| [35S]-GTPγS Binding | CHO (human 5-HT1A) | 8-OH-DPAT | 36.7[1] |
Lecozotan alone had no effect on cAMP production or GTPγS binding, confirming its lack of agonist activity.[1]
Experimental Protocols: In Vitro Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of Lecozotan for the 5-HT1A receptor.
-
Preparation: Membranes from CHO cells stably transfected with the human 5-HT1A receptor were prepared.
-
Procedure: Experiments were conducted in 96-well microtiter plates.[3]
-
Cell membranes were incubated with a specific radioligand ([3H]8-OH-DPAT or [3H]WAY-100635) and various concentrations of Lecozotan.[3]
-
The total volume was 250 µl of buffer (50 mM Tris-HCl, pH 7.4).[3][7]
-
Nonspecific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin or methiothepin).[3]
-
After incubation, the mixture was filtered to separate bound from free radioligand.
-
The radioactivity of the filters was measured using a scintillation counter.
-
-
Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
2. [35S]-GTPγS Binding Assay:
-
Objective: To assess the functional antagonist activity of Lecozotan by measuring G-protein activation.
-
Principle: Agonist binding to a Gi-coupled receptor like 5-HT1A facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable analog, [35S]-GTPγS, is used to quantify this activation.
-
Procedure:
-
CHO cell membranes expressing the 5-HT1A receptor were incubated with the 5-HT1A agonist 8-OH-DPAT, [35S]-GTPγS, and varying concentrations of Lecozotan.
-
Lecozotan's ability to block the 8-OH-DPAT-stimulated increase in [35S]-GTPγS binding was measured.[1]
-
-
Data Analysis: The concentration of Lecozotan that inhibited 50% of the agonist-stimulated response (IC50) was determined.
In Vivo Pharmacology
Neurochemical and Electrophysiological Effects
In vivo studies in rats confirmed Lecozotan's antagonist properties and its ability to modulate neurotransmitter release.
Table 3: Key In Vivo Preclinical Findings for Lecozotan
| Model/Assay | Species | Dose/Route | Key Finding |
|---|---|---|---|
| Microdialysis | Rat | 0.3 mg/kg s.c. | Completely blocked 8-OH-DPAT-induced decrease in hippocampal 5-HT.[1][5] |
| Microdialysis | Rat | Up to 3 mg/kg s.c. | No effect on basal 5-HT levels when administered alone.[1] |
| Electrophysiology | Rat | 0.3 mg/kg s.c. | Antagonized 8-OH-DPAT-induced inhibition of dorsal raphe neuronal firing.[1] |
| Neurotransmitter Release | Rat | 1.0 mg/kg s.c. | Potentiated K+-stimulated release of Acetylcholine (ACh) in the hippocampus (to 275% of basal).[1] |
| Neurotransmitter Release | Rat | 0.3 mg/kg s.c. | Potentiated K+-stimulated release of Glutamate in the dentate gyrus (to 471.5% of basal).[1] |
Cognitive Enhancement in Animal Models
Lecozotan demonstrated efficacy in reversing cognitive deficits in multiple animal models, supporting its therapeutic hypothesis.
-
Marmosets (Cholinergic Deficit Model): Lecozotan (2 mg/kg i.m.) reversed learning deficits induced by specific cholinergic lesions of the hippocampus.[5][7]
-
Marmosets (Glutamatergic Deficit Model): Lecozotan (2 mg/kg i.m.) reversed learning impairments caused by the NMDA antagonist MK-801.[5][7]
-
Aged Rhesus Monkeys (Delayed Match-to-Sample): Lecozotan (0.3-3.0 mg/kg i.m.) improved task performance, particularly in trials with short time intervals, suggesting an effect on attention.[1] An optimal oral dose of 1 mg/kg also showed significant improvement.[5]
Experimental Protocols: In Vivo Assays
1. In Vivo Microdialysis:
-
Objective: To measure extracellular levels of neurotransmitters (e.g., 5-HT, glutamate, ACh) in the brains of conscious, freely-moving animals.
-
Procedure:
-
A microdialysis probe was stereotaxically implanted into a specific brain region (e.g., hippocampus).
-
The probe was perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the perfusate.
-
Baseline samples were collected.
-
Lecozotan and/or an agonist (e.g., 8-OH-DPAT) were administered (e.g., s.c.).[5]
-
To measure stimulated release, a high concentration of potassium chloride (KCl) was added to the perfusate to depolarize neurons.[1]
-
Dialysate samples were collected at regular intervals and analyzed using HPLC to quantify neurotransmitter levels.
-
-
Data Analysis: Changes in neurotransmitter concentrations were expressed as a percentage of the baseline level.
References
- 1. Portico [access.portico.org]
- 2. Lecozotan - AdisInsight [adisinsight.springer.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Lecozotan Hydrochloride: A Modulator of Cholinergic and Glutamatergic Neurotransmission
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lecozotan (B8752296) hydrochloride (SRA-333) is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1][2][3] Its mechanism of action involves the modulation of key neurotransmitter systems implicated in learning and memory, namely the cholinergic and glutamatergic pathways.[2][4] This technical guide provides a comprehensive overview of the effects of lecozotan on acetylcholine (B1216132) and glutamate (B1630785) release, detailing the underlying signaling pathways, experimental methodologies used for its characterization, and a summary of key quantitative findings.
Introduction
Cognitive decline in neurodegenerative diseases like Alzheimer's is characterized by significant deficits in neurotransmitter function, particularly within the cholinergic and glutamatergic systems.[2][5] While acetylcholinesterase inhibitors have been a mainstay of symptomatic treatment, their efficacy is often limited.[2] Lecozotan hydrochloride represents a novel therapeutic approach by targeting the serotonergic system to indirectly enhance cholinergic and glutamatergic neurotransmission.[2][4] As a selective 5-HT1A receptor antagonist, lecozotan blocks the inhibitory influence of serotonin on acetylcholine and glutamate neurons, thereby potentiating their activity.[2][4][6] This guide delves into the preclinical evidence that substantiates this mechanism of action.
Mechanism of Action: 5-HT1A Receptor Antagonism
Lecozotan is a competitive antagonist of the 5-HT1A receptor, demonstrating high selectivity and potency with no intrinsic agonist activity.[2][4] The 5-HT1A receptors are G-protein coupled receptors that, upon activation, typically exert an inhibitory effect on neuronal activity.[7][8] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[8][9]
By blocking these receptors, lecozotan mitigates the inhibitory tone of the serotonergic system on other neuronal pathways.[2][4] This disinhibition is believed to be the primary mechanism through which lecozotan enhances the release of acetylcholine and glutamate in brain regions critical for cognitive function.[2][4]
Signaling Pathway of Lecozotan's Action
The following diagram illustrates the proposed signaling pathway for lecozotan's effect on neurotransmitter release.
Caption: Proposed mechanism of lecozotan's action on neurotransmitter release.
Effects on Acetylcholine and Glutamate Release: Quantitative Data
In vivo microdialysis studies in rats have been pivotal in quantifying the effects of lecozotan on acetylcholine and glutamate release in the hippocampus, a key brain region for memory formation.[1][2][6] The data consistently demonstrate that while lecozotan has minimal effect on basal neurotransmitter levels, it significantly potentiates their stimulated release.[2][6]
Table 1: Effect of Lecozotan on Potassium-Stimulated Glutamate Release in the Dentate Gyrus
| Treatment | Maximum Glutamate Increase (% of pre-infusion) | Statistical Significance (p-value) | Reference |
| 100 mM KCl (Vehicle) | 153.4 ± 51.6% | p = 0.053 (non-significant) | [6] |
| Lecozotan (0.3 mg/kg s.c.) + 100 mM KCl | 471.5 ± 83.1% | p = 0.012 | [6] |
Table 2: Effect of Lecozotan on Basal and Potassium-Stimulated Acetylcholine Release in the CA1 Region of the Hippocampus
| Treatment | Acetylcholine Level (% of baseline/basal) | Statistical Significance | Reference |
| Lecozotan (1.0 mg/kg s.c.) - Basal | 146 ± 5% | Significant vs. Vehicle | [2][6] |
| 100 mM KCl (Vehicle) - Stimulated | 200% | - | [2] |
| Lecozotan (1.0 mg/kg s.c.) + 100 mM KCl - Stimulated | 275 ± 27% | p < 0.05 vs. Vehicle | [2][6] |
Experimental Protocols
The primary methodology used to assess the in vivo effects of lecozotan on neurotransmitter release is microdialysis.[1][2][6] This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[10][11]
In Vivo Microdialysis Protocol
-
Animal Subjects: Male Sprague-Dawley rats are typically used.[6]
-
Surgical Implantation: Guide cannulae are stereotaxically implanted into the target brain region (e.g., dentate gyrus or CA1 region of the hippocampus).[6]
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.[11]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).[11]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[6]
-
Drug Administration: Lecozotan or vehicle is administered systemically (e.g., subcutaneously).[6]
-
Stimulation: Neurotransmitter release is stimulated by a brief local infusion of a high concentration of potassium chloride (e.g., 100 mM) through the microdialysis probe.[2][6]
-
Analysis: The concentrations of acetylcholine and glutamate in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[10][11]
Experimental Workflow Diagram
Caption: Workflow for in vivo microdialysis experiments.
Logical Relationship of Lecozotan's Effects
The cognitive-enhancing properties of lecozotan are a direct consequence of its ability to modulate neurotransmitter release.[1][4] By blocking the inhibitory 5-HT1A receptors, lecozotan facilitates the release of acetylcholine and glutamate, two excitatory neurotransmitters crucial for synaptic plasticity and memory formation.[2][5] This heterosynaptic modulation provides a novel mechanism to address the biochemical deficits observed in conditions like Alzheimer's disease.[1]
Logical Flow Diagram
Caption: Logical progression from lecozotan administration to cognitive enhancement.
Conclusion
This compound demonstrates a clear and significant effect on the potentiation of stimulated acetylcholine and glutamate release in the hippocampus.[1][2][6] This action is consistent with its mechanism as a selective 5-HT1A receptor antagonist, which alleviates the inhibitory serotonergic control over cholinergic and glutamatergic pathways.[2][4] The preclinical data strongly support the rationale for investigating 5-HT1A receptor antagonists as a therapeutic strategy for cognitive disorders characterized by deficits in these excitatory neurotransmitter systems. While clinical development of lecozotan was discontinued, the insights gained from its preclinical evaluation remain valuable for the ongoing development of novel therapeutics for cognitive impairment.[3]
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Lecozotan - AdisInsight [adisinsight.springer.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Therapeutics of Neurotransmitters in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Serotonin 1A Receptor Antagonist Lecozotan: An In-Depth Technical Guide to Early-Stage Research for Cognitive Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive dysfunction, a core symptom of Alzheimer's disease and other neurodegenerative disorders, represents a significant and growing unmet medical need. Research into novel therapeutic targets has explored various neurotransmitter systems, with the serotonergic system, specifically the 5-hydroxytryptamine-1A (5-HT1A) receptor, emerging as a promising avenue. This technical guide provides a comprehensive overview of the early-stage research on Lecozotan (SRA-333), a potent and selective 5-HT1A receptor antagonist, investigated for its potential to treat cognitive deficits. This document will delve into its mechanism of action, preclinical pharmacology, and key experimental findings, presenting quantitative data in structured tables and detailed experimental methodologies.
Core Mechanism of Action: A Novel Approach to Enhancing Cognitive Neurotransmission
Lecozotan is a competitive antagonist of the 5-HT1A receptor.[1][2] Its therapeutic rationale is based on the hypothesis that blocking inhibitory presynaptic 5-HT1A autoreceptors on serotonergic neurons, and postsynaptic 5-HT1A receptors on non-serotonergic neurons, can disinhibit the release of key neurotransmitters involved in learning and memory, namely acetylcholine (B1216132) and glutamate (B1630785).[1][2] Preclinical studies have demonstrated that Lecozotan enhances the potassium-stimulated release of both acetylcholine and glutamate in the hippocampus, a brain region critical for memory formation.[1][2] This heterosynaptic modulation offers a novel mechanism distinct from direct cholinergic or glutamatergic agonists.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of Lecozotan.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor/Assay | Species | Value | Reference |
| IC50 | [3H]-8-OH-DPAT Binding | Human | 1.6 nM | [2] |
| IC50 | [3H]-WAY-100635 Binding | Human | 4.5 nM | [2] |
| IC50 | Forskolin-stimulated cAMP production | Human (CHO cells) | 25.1 nM | [2] |
| IC50 | [35S]-GTPγS binding | Human (CHO cells) | 36.7 nM | [2] |
| Selectivity | >50 other receptors, ion channels, and transporters | Various | >100-fold | [2] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data
| Model | Species | Lecozotan Dose | Key Finding | Reference |
| In Vivo Microdialysis | Rat | 0.3 mg/kg s.c. | Antagonized 8-OH-DPAT-induced decrease in hippocampal 5-HT | [1] |
| In Vivo Microdialysis | Rat | 1.0 mg/kg s.c. | Potentiated K+-stimulated ACh release to 275% of basal levels | [2] |
| Drug Discrimination | Rat | 0.01-1 mg/kg i.m. | Dose-related blockade of 8-OH-DPAT discriminative stimulus | [1] |
| MK-801 Induced Deficit | Marmoset | 2 mg/kg i.m. | Reversed learning deficits in visual spatial discrimination | [1] |
| Cholinergic Lesion Model | Marmoset | 2 mg/kg i.m. | Reversed learning deficits in visual spatial discrimination | [1] |
| Aged Monkey Cognition | Rhesus Monkey | 1 mg/kg p.o. | Significant improvement in task performance efficiency | [1] |
| PET Receptor Occupancy | Human | 5 mg single dose | ~55-63% peak 5-HT1A receptor occupancy | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on published literature and represent standard practices in the field.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (IC50) of Lecozotan for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor are cultured and harvested. The cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer.
-
Radioligand Binding: Competition binding assays are performed using a constant concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) and varying concentrations of unlabeled Lecozotan.
-
Incubation and Filtration: The reaction mixture (membranes, radioligand, and Lecozotan) is incubated to allow for binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of Lecozotan that inhibits 50% of the specific binding of the radioligand.
In Vivo Microdialysis
Objective: To measure the effect of Lecozotan on the extracellular levels of neurotransmitters (5-HT, acetylcholine, glutamate) in the hippocampus of freely moving rats.
Methodology:
-
Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the dentate gyrus of the hippocampus. The animals are allowed to recover from surgery.
-
Microdialysis Probe: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a preservation solution.
-
Baseline and Treatment: Baseline samples are collected to establish stable neurotransmitter levels. Lecozotan is then administered (e.g., subcutaneously), and sample collection continues. In some experiments, a stimulating agent like potassium chloride is added to the perfusion fluid to assess the effect of Lecozotan on stimulated neurotransmitter release.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
Animal Models of Cognitive Dysfunction
1. MK-801-Induced Cognitive Deficit:
Objective: To assess the ability of Lecozotan to reverse cognitive deficits induced by the NMDA receptor antagonist, MK-801.
Methodology:
-
Animals: Marmosets are often used for their cognitive capabilities.
-
Task: Animals are trained on a visual spatial discrimination task.
-
Induction of Deficit: A cognitive deficit is induced by the administration of MK-801, a non-competitive NMDA receptor antagonist that impairs learning and memory.
-
Treatment and Testing: Lecozotan is administered prior to the cognitive task to evaluate its ability to reverse the MK-801-induced impairment in performance.
2. Cholinergic Lesion Model:
Objective: To evaluate the efficacy of Lecozotan in a model of cholinergic neurodegeneration, relevant to Alzheimer's disease.
Methodology:
-
Animals: Marmosets.
-
Lesioning: Specific cholinergic lesions of the hippocampus are created using neurotoxins (e.g., ibotenic acid) to mimic the cholinergic deficit seen in Alzheimer's disease.
-
Task: Animals are tested on a visual spatial discrimination task.
-
Treatment and Testing: Following the creation of the lesion and the establishment of a cognitive deficit, Lecozotan is administered to assess its ability to improve task performance.
3. Aged Rhesus Monkey Cognitive Performance:
Objective: To evaluate the efficacy of Lecozotan in aged non-human primates with naturally occurring cognitive decline.
Methodology:
-
Animals: Aged rhesus monkeys with documented cognitive impairment.
-
Task: Animals are trained on a cognitive task that assesses working memory and executive function, such as a delayed match-to-sample task.
-
Treatment and Testing: Lecozotan is administered orally, and its effect on task performance efficiency is measured.
Clinical Development and Discontinuation
Lecozotan progressed to Phase 1 and Phase 2 clinical trials for the treatment of mild to moderate Alzheimer's disease.[4][5] Phase 1 studies in healthy young and elderly subjects established its safety and tolerability profile.[5] A Positron Emission Tomography (PET) study in healthy subjects and Alzheimer's disease patients demonstrated that Lecozotan binds to human brain 5-HT1A receptors, with a single 5 mg dose resulting in approximately 55-63% peak receptor occupancy.[3] However, the development of Lecozotan for Alzheimer's disease was discontinued (B1498344) during Phase 2 trials.[6]
Conclusion
Early-stage research on Lecozotan provided a strong rationale for its investigation as a cognitive enhancer. As a potent and selective 5-HT1A receptor antagonist, it demonstrated a novel mechanism of action by enhancing the release of acetylcholine and glutamate in the hippocampus. Preclinical studies in various animal models, including rodents and non-human primates, showed promising results in reversing cognitive deficits. Despite its promising preclinical profile, Lecozotan did not meet its primary endpoints in later-stage clinical trials, leading to the discontinuation of its development for Alzheimer's disease. The data and methodologies presented in this guide offer valuable insights for researchers and drug development professionals working on novel therapeutic strategies for cognitive dysfunction, highlighting the complexities of translating preclinical findings to clinical efficacy.
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. A positron emission tomography study to assess binding of lecozotan, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Aged rhesus monkeys: cognitive performance categorizations and preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Beyond the Primary Target: An In-Depth Technical Guide to the Molecular Interactions of Lecozotan Hydrochloride
For Immediate Release
This technical guide provides a comprehensive overview of the molecular targets of Lecozotan hydrochloride (SRA-333) beyond its well-established high-affinity antagonism of the 5-hydroxytryptamine-1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological profile of this potent and selective cognitive-enhancing agent.
Executive Summary
This compound is a potent and selective competitive antagonist of the 5-HT1A receptor.[1] While its primary pharmacological activity is mediated through this interaction, comprehensive screening has revealed a secondary molecular target. This guide details the binding affinity and functional activity of Lecozotan at its primary 5-HT1A target and provides the known quantitative data on its interaction with the dopamine (B1211576) D4 receptor, its only other identified significant molecular target.[1] Methodologies for the key binding and functional assays are also provided to offer a complete picture of its pharmacological evaluation.
Primary and Secondary Molecular Targets
Lecozotan's primary molecular target is the human 5-HT1A receptor, at which it acts as a full antagonist.[1] Extensive in vitro studies have demonstrated its high affinity for this receptor. A broad screening assessment, known as a NovaScreen® profile, was conducted to evaluate Lecozotan's activity at over 50 other receptors, ion channels, and transporters.[1] This comprehensive analysis revealed that Lecozotan is highly selective for the 5-HT1A receptor.
The only other significant interaction identified was with the dopamine D4 receptor .[1]
Quantitative Binding Affinity Data
The binding affinities of this compound for its primary and secondary targets are summarized in the table below.
| Target Receptor | Radioligand Used | Binding Affinity (Ki) | Reference |
| Human 5-HT1A (agonist site) | [3H]-8-OH-DPAT | 1.6 nM | [1] |
| Human 5-HT1A (antagonist site) | [3H]-WAY-100635 | 4.5 nM | [1] |
| Dopamine D4 | Not Specified | 98 nM | [1] |
Table 1: Binding Affinity of this compound for 5-HT1A and Dopamine D4 Receptors.
Based on these findings, Lecozotan demonstrates a 61-fold selectivity for the 5-HT1A receptor over the dopamine D4 receptor. For the other over 50 sites tested in the NovaScreen® panel, Lecozotan showed over 100-fold selectivity for the 5-HT1A receptor.[1]
Quantitative Functional Antagonism Data
This compound exhibits no intrinsic agonist activity at the 5-HT1A receptor, confirming its status as a full antagonist.[1] The following table summarizes its functional antagonist potency in two different in vitro assays in Chinese hamster ovary (CHO) cells stably transfected with the human 5-HT1A receptor.
| Functional Assay | Agonist Used | Antagonist Potency (IC50) | Reference |
| Forskolin-induced cAMP production | 8-OH-DPAT | 25.1 nM | [1] |
| [35S]GTPγS binding | 8-OH-DPAT | 36.7 nM | [1] |
Table 2: Functional Antagonist Potency of this compound at the 5-HT1A Receptor.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.
Methodology:
-
Cell Preparation: Chinese hamster ovary (CHO) cells stably transfected with the human 5-HT1A receptor were used.
-
Assay Conditions: Competitive binding assays were performed.
-
Agonist Site Binding: The binding of the agonist radioligand [3H]-8-OH-DPAT was assessed in the presence of varying concentrations of Lecozotan.
-
Antagonist Site Binding: The binding of the antagonist radioligand [3H]-WAY-100635 was assessed in the presence of varying concentrations of Lecozotan.
-
Data Analysis: The concentration of Lecozotan that inhibited 50% of the specific binding of the radioligand (IC50) was determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Antagonism Assays
Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT1A receptor.
Methodologies:
-
Forskolin-Induced cAMP Production Assay:
-
CHO cells expressing the human 5-HT1A receptor were stimulated with forskolin (B1673556) to induce the production of cyclic adenosine (B11128) monophosphate (cAMP).
-
The ability of the 5-HT1A agonist 8-OH-DPAT to inhibit this forskolin-induced cAMP production was measured.
-
The potency of Lecozotan to block the inhibitory effect of 8-OH-DPAT was determined by co-incubating the cells with a fixed concentration of 8-OH-DPAT and varying concentrations of Lecozotan.
-
The IC50 value was calculated as the concentration of Lecozotan that restored 50% of the maximal response in the presence of 8-OH-DPAT.
-
-
[35S]GTPγS Binding Assay:
-
Membranes from CHO cells expressing the human 5-HT1A receptor were prepared.
-
The ability of the 5-HT1A agonist 8-OH-DPAT to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the receptor was measured.
-
The antagonist potency of Lecozotan was determined by measuring its ability to inhibit the 8-OH-DPAT-stimulated [35S]GTPγS binding across a range of concentrations.
-
The IC50 value represents the concentration of Lecozotan that inhibited 50% of the agonist-stimulated [35S]GTPγS binding.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Lecozotan Hydrochloride: A Comprehensive Technical Review of its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecozotan (B8752296) hydrochloride (formerly SRA-333) is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that has been investigated for its potential therapeutic effects, particularly in the context of cognitive deficits associated with Alzheimer's disease.[1][2] Its mechanism of action, centered on the modulation of serotonergic pathways, has been the subject of extensive preclinical and clinical research. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of lecozotan, supported by detailed experimental protocols and visual representations of its signaling pathways and experimental workflows.
Core Data Summary
The binding characteristics of lecozotan hydrochloride have been primarily defined through radioligand binding assays and functional assays that assess its antagonist activity. These studies have consistently demonstrated high affinity and selectivity for the 5-HT1A receptor.
Table 1: Binding Affinity and Functional Potency of Lecozotan at the 5-HT1A Receptor
| Parameter | Value | Receptor/System | Radioligand/Assay | Reference |
| Binding Affinity (Ki) | ||||
| 4.5 nM | Cloned human 5-HT1A receptor | [3H]WAY-100635 (antagonist) | [1] | |
| Functional Antagonism (IC50) | ||||
| 25.1 nM | CHO cells with human 5-HT1A receptor | Inhibition of 8-OH-DPAT-stimulated cAMP production | [1] | |
| 36.7 nM | CHO cells with human 5-HT1A receptor | Inhibition of 8-OH-DPAT-induced [35S]GTPγS binding | [1] |
Table 2: Selectivity Profile of Lecozotan
Lecozotan has demonstrated a high degree of selectivity for the 5-HT1A receptor. A comprehensive screening against a panel of over 60 neurotransmitter receptors, reuptake sites, ion channels, and enzymes revealed greater than 100-fold selectivity for the 5-HT1A receptor over most other targets.[2] The most notable off-target interaction is with the dopamine (B1211576) D4 receptor, where it still displays significant selectivity.
| Target | Selectivity Fold (vs. 5-HT1A) | Ki (nM) | Reference |
| Dopamine D4 Receptor | 61-fold | 98 | [2] |
| >60 Other Receptors/Sites | >100-fold | Not specified | [2] |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling and Lecozotan Antagonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like serotonin or 8-OH-DPAT, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lecozotan, as a competitive antagonist, binds to the 5-HT1A receptor without initiating this signaling cascade and prevents agonists from binding and eliciting their inhibitory effect.
Caption: 5-HT1A receptor signaling and the antagonistic action of lecozotan.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. A competition binding assay format is typically used to determine the Ki of an unlabeled compound like lecozotan.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of lecozotan's binding profile.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of lecozotan for the human 5-HT1A receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor.
-
Radioligands:
-
Antagonist: [3H]WAY-100635
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Membrane Preparation: CHO cell pellets are homogenized in ice-cold assay buffer and centrifuged. The resulting membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Competition Binding: The assay is performed in a 96-well plate format in a total volume of 250 µL.
-
To each well, add:
-
Cell membranes.
-
[3H]WAY-100635 at a final concentration near its Kd.
-
Increasing concentrations of unlabeled lecozotan.
-
-
Non-specific Binding: A parallel set of tubes containing a high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT1A ligand (e.g., serotonin) is used to determine non-specific binding.
-
Incubation: The plates are incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of lecozotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Antagonism Assay
-
Objective: To determine the functional antagonist potency (IC50) of lecozotan by measuring its ability to block agonist-induced inhibition of cAMP production.
-
Cell Line: CHO cells stably expressing the human 5-HT1A receptor.
-
Procedure:
-
Cell Culture: Cells are cultured to an appropriate confluency in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of lecozotan for a defined period.
-
Stimulation: The 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is added to the wells, along with forskolin (B1673556) (e.g., 10 µM) to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: The concentration of lecozotan that reverses 50% of the 8-OH-DPAT-induced inhibition of forskolin-stimulated cAMP production (IC50) is calculated using non-linear regression.
-
[35S]GTPγS Binding Assay
-
Objective: To assess the functional antagonist activity of lecozotan by measuring its effect on agonist-stimulated [35S]GTPγS binding to G-proteins.
-
System: Membranes from CHO cells stably expressing the human 5-HT1A receptor.
-
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Incubation Mixture: The assay is conducted in a 96-well plate. Each well contains:
-
Cell membranes.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
The 5-HT1A agonist 8-OH-DPAT.
-
Increasing concentrations of lecozotan.
-
-
Basal and Non-specific Binding: Control wells are included to measure basal [35S]GTPγS binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of bound [35S]GTPγS on the filters is determined by scintillation counting.
-
Data Analysis: The concentration of lecozotan that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined by non-linear regression analysis.
-
Conclusion
This compound is a high-affinity, selective antagonist of the 5-HT1A receptor. Its binding and functional characteristics have been thoroughly elucidated through a series of well-defined in vitro assays. The data consistently highlight its potent and specific interaction with the 5-HT1A receptor, with minimal off-target activity at physiologically relevant concentrations. This detailed pharmacological profile has provided a strong rationale for its investigation in clinical settings for conditions where modulation of the serotonergic system is considered a viable therapeutic strategy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.
References
Methodological & Application
Application Notes and Protocols for Lecozotan Hydrochloride in In Vivo Models
Disclaimer: Following a comprehensive review of the available scientific literature, no specific studies detailing the in vivo dosage of lecozotan (B8752296) hydrochloride in mouse models were identified. The following application notes and protocols are based on data from studies conducted in other animal models, primarily rats and non-human primates. This information is intended to serve as a reference for researchers and drug development professionals in designing pilot studies to determine the optimal dosage and administration of lecozotan hydrochloride in mice.
Introduction
This compound is a potent and selective 5-HT1A receptor antagonist.[1][2] It has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1][2] The mechanism of action of lecozotan involves blocking the inhibitory effects of serotonin (B10506) on pyramidal neurons in the hippocampus and cortex. This action is thought to enhance glutamatergic and cholinergic neurotransmission, which are crucial for learning and memory.[1][2] These application notes provide a summary of the available preclinical data on lecozotan and detailed protocols from key studies to guide the design of future in vivo experiments in mouse models.
Mechanism of Action
Lecozotan acts as a competitive antagonist at the 5-hydroxytryptamine-1A (5-HT1A) receptor. In conditions like Alzheimer's disease, there may be hyperactivity of the serotonergic system, leading to an over-inhibition of cholinergic and glutamatergic neurons. By blocking the 5-HT1A receptors, lecozotan disinhibits these neurons, thereby enhancing the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for cognitive function, such as the hippocampus.[1][2]
References
Application Notes and Protocols for Lecozotan Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the dissolution and use of Lecozotan hydrochloride, a potent and selective 5-HT1A receptor antagonist, in dimethyl sulfoxide (B87167) (DMSO) for various cell culture applications. Detailed methodologies for preparing stock solutions, performing a functional cell-based assay, and understanding its mechanism of action are provided to ensure reproducible and accurate results.
Introduction
This compound is a competitive antagonist of the serotonin (B10506) 5-HT1A receptor. Its mechanism of action involves blocking the inhibitory effects of serotonin on neuronal activity, which can lead to an enhancement of neurotransmitter release, such as glutamate (B1630785) and acetylcholine.[1][2] This property makes it a compound of interest for research into cognitive function and neurodegenerative diseases. In cell culture systems, Lecozotan is a valuable tool for investigating the physiological roles of the 5-HT1A receptor and for screening potential therapeutic agents.
Quantitative Data Summary
For accurate and reproducible preparation of this compound solutions, refer to the following table which summarizes its key quantitative properties.
| Property | Value | Source(s) |
| Molecular Weight | 520.02 g/mol | [3][4][5] |
| Solubility in DMSO | ≥ 50 mg/mL (approximately 96.15 mM) | [6] |
| Powder Storage | -20°C for up to 3 years | [6] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance and weighing paper/boat
-
Vortex mixer
-
Pipettes and sterile, pyrogen-free filter pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the weighed mass).
-
Gently vortex the tube until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.[6]
-
-
Aliquoting and Storage:
Protocol 2: Functional Assessment of this compound using a cAMP Assay
This protocol describes a cell-based assay to measure the antagonist activity of this compound on the 5-HT1A receptor by quantifying changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP.[6][7] An antagonist like Lecozotan will block this effect.
Cell Line: A suitable host cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT1A receptor is recommended.[8][9]
Materials:
-
CHO-K1/5-HT1A or HEK293/5-HT1A cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotics)
-
This compound stock solution (prepared as in Protocol 1)
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
Forskolin (to stimulate adenylyl cyclase)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and sterile tips
-
Plate reader compatible with the chosen cAMP assay kit
Experimental Workflow:
Caption: Workflow for the cAMP-based functional assay.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the 5-HT1A expressing cells into white, opaque 384-well plates at a predetermined optimal density in their complete growth medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay wells is kept constant and non-toxic (typically ≤ 0.5%).
-
Prepare a solution of the 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that gives a sub-maximal response (e.g., EC80) in the presence of a fixed concentration of forskolin.
-
-
Assay Execution:
-
Carefully remove the cell culture medium from the wells.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Incubate for a predetermined time at room temperature.
-
Add the agonist/forskolin mixture to all wells (except for the negative control wells which receive only forskolin).
-
Incubate for a specified time according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., lysis buffer, acceptor and donor beads for HTRF/AlphaScreen) as per the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for the chosen assay technology.
-
The data will show that in the presence of the agonist, cAMP levels are suppressed. Lecozotan, as an antagonist, will reverse this suppression in a dose-dependent manner.
-
Plot the antagonist concentration versus the signal and fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Signaling Pathway
This compound acts as an antagonist at the 5-HT1A receptor, a G protein-coupled receptor (GPCR) that is canonically coupled to the inhibitory G protein, Gi/o. The following diagram illustrates the signaling pathway that is inhibited by Lecozotan.
Caption: 5-HT1A receptor signaling pathway inhibited by Lecozotan.
References
- 1. Lecozotan - Wikipedia [en.wikipedia.org]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the hippocampal 5-HT1A receptor-mediated cAMP/PKA signalling pathway in sevoflurane-induced cognitivedysfunction in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Lecozotan Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of lecozotan (B8752296) hydrochloride in rodent and non-human primate behavioral studies. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Lecozotan hydrochloride (SRA-333) is a potent and selective serotonin (B10506) 5-HT1A receptor antagonist.[1] It has been investigated for its potential cognitive-enhancing properties, particularly in the context of Alzheimer's disease.[1][2] The mechanism of action of lecozotan involves the blockade of 5-HT1A receptors, which leads to an enhanced release of key neurotransmitters, glutamate (B1630785) and acetylcholine (B1216132), in the hippocampus.[1][3] This unique heterosynaptic mechanism suggests its potential to address the biochemical imbalances associated with cognitive decline.[1]
Data Presentation
The following tables summarize the quantitative data from key behavioral and neurochemical studies involving this compound.
Table 1: In Vivo Neurochemical Effects of Lecozotan
| Assay | Species | Lecozotan Dose | Effect | Reference |
| In Vivo Microdialysis | Rat | 0.3 mg/kg s.c. | Antagonized the 8-OH-DPAT-induced decrease in hippocampal extracellular 5-HT. | [1] |
| In Vivo Microdialysis | Rat | 1.0 mg/kg s.c. | Potentiated K+-stimulated release of acetylcholine in the CA1 region of the hippocampus. | [4] |
| In Vivo Microdialysis | Rat | Not specified | Potentiated K+-stimulated release of glutamate in the dentate gyrus. | [1] |
Table 2: Behavioral Effects of Lecozotan in Cognitive and Discriminative Tasks
| Behavioral Task | Species | Model | Lecozotan Dose | Key Findings | Reference |
| Drug Discrimination | Rat | 8-OH-DPAT stimulus cue | 0.01-1 mg/kg i.m. | Produced a dose-related blockade of the 5-HT1A agonist discriminative stimulus cue; did not substitute for 8-OH-DPAT. | [1] |
| Perceptually Complex and Visual Spatial Discrimination | Marmoset | MK-801-induced learning deficits | 2 mg/kg i.m. | Reversed the learning deficits induced by the glutamatergic antagonist MK-801. | [1] |
| Visual Spatial Discrimination | Marmoset | Cholinergic lesions of the hippocampus | 2 mg/kg i.m. | Reversed the learning deficits induced by specific cholinergic lesions. | [1] |
| Delayed Match-to-Sample | Aged Rhesus Monkey | Age-related cognitive decline | 1 mg/kg p.o. (optimal dose) | Produced a significant improvement in task performance efficiency. | [1] |
| Fixed-Ratio Operant Responding | Squirrel Monkey | 8-OH-DPAT challenge | 0.1 mg/kg i.m. / 1.0 mg/kg p.o. | Shifted the 8-OH-DPAT dose-effect curve to the right, indicating antagonism. |
Signaling Pathway
The cognitive-enhancing effects of lecozotan are attributed to its antagonism of the 5-HT1A receptor. This receptor is a G-protein coupled receptor that, when activated by serotonin, typically has an inhibitory effect on neuronal activity. By blocking this receptor, lecozotan disinhibits downstream signaling pathways, leading to increased release of acetylcholine and glutamate in brain regions critical for learning and memory, such as the hippocampus.
Caption: Proposed signaling pathway of Lecozotan as a 5-HT1A antagonist.
Experimental Protocols
The following are detailed protocols for key experiments cited in the study of this compound. These protocols are based on standard methodologies for the respective behavioral assays.
Drug Discrimination in Rodents
This protocol is designed to assess the subjective effects of a test compound by training an animal to discriminate between the effects of a known drug and a vehicle.
Objective: To determine if lecozotan substitutes for or blocks the discriminative stimulus effects of a 5-HT1A agonist (e.g., 8-OH-DPAT).
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with stimulus lights above each lever and a central food dispenser.
Procedure:
-
Acclimation and Shaping:
-
Rats are food-restricted to 85-90% of their free-feeding body weight.
-
Animals are first trained to press either lever for a food reward (e.g., sucrose (B13894) pellet) on a continuous reinforcement schedule, which is gradually shifted to a fixed-ratio (e.g., FR10) schedule.
-
-
Discrimination Training:
-
Animals are divided into two groups. One group is trained to associate the drug (e.g., 8-OH-DPAT) with pressing one lever (the "drug lever") and the vehicle (e.g., saline) with pressing the other lever (the "vehicle lever"). The lever assignments are counterbalanced across animals.
-
Training sessions are conducted daily (e.g., 15-30 minutes). On drug training days, animals receive an injection of the training drug prior to the session and are only reinforced for pressing the drug lever. On vehicle training days, they receive a vehicle injection and are only reinforced for pressing the vehicle lever.
-
Training continues until a criterion for discrimination is met (e.g., ≥80% of responses on the correct lever before the first reinforcer for several consecutive days).
-
-
Testing with Lecozotan:
-
Substitution Test: Animals are administered various doses of lecozotan instead of the training drug or vehicle. The percentage of responses on the drug lever is measured to determine if lecozotan produces effects similar to the training drug.
-
Antagonism Test: Animals are pre-treated with various doses of lecozotan followed by the training dose of the 5-HT1A agonist. The ability of lecozotan to block the selection of the drug lever is assessed.
-
Caption: Experimental workflow for a drug discrimination study.
Reversal of MK-801 Induced Learning Deficits in Marmosets
This protocol assesses the ability of a compound to reverse cognitive deficits induced by the NMDA receptor antagonist, MK-801, in a visual discrimination and reversal learning task.
Objective: To evaluate the pro-cognitive effects of lecozotan in a model of glutamatergic hypofunction.
Apparatus:
-
A testing apparatus with a screen to display visual stimuli and a mechanism for the marmoset to make a choice (e.g., touchscreen or levers).
Procedure:
-
Pre-training:
-
Marmosets are trained to perform a simple visual discrimination task. Two different visual stimuli are presented, and the animal must choose the correct stimulus to receive a reward.
-
Training continues until a stable high level of performance is achieved (e.g., >80% correct choices).
-
-
Induction of Deficit:
-
Prior to the testing session, animals are administered a dose of MK-801 known to impair performance on the task.
-
-
Treatment and Testing:
-
On test days, animals receive either vehicle or lecozotan at a specified time before the administration of MK-801.
-
Visual Discrimination: The animal's ability to perform the previously learned visual discrimination task is assessed.
-
Reversal Learning: The reward contingencies are reversed (the previously incorrect stimulus is now correct). The number of trials or errors to reach the criterion on the reversed task is measured as an indicator of cognitive flexibility.
-
-
Data Analysis:
-
The number of correct choices, errors, and trials to criterion are compared between the vehicle- and lecozotan-treated groups.
-
Cognitive Enhancement in Aged Rhesus Monkeys
This protocol evaluates the potential of a compound to improve age-related cognitive decline using a delayed matching-to-sample (DMTS) task.
Objective: To assess the efficacy of lecozotan in improving working memory and executive function in an aged non-human primate model.
Apparatus:
-
A primate testing station with a touchscreen monitor for stimulus presentation and response recording, and a reward dispenser.
Procedure:
-
Training on DMTS Task:
-
Aged monkeys are trained on the DMTS task. A sample stimulus (e.g., a colored shape) is presented on the screen. After a delay period, the sample stimulus and one or more distractor stimuli are presented, and the monkey must select the stimulus that matches the sample to receive a reward.
-
The duration of the delay period can be varied to adjust the difficulty of the task.
-
-
Baseline Performance Assessment:
-
Once the animals are proficient in the task, their baseline performance (accuracy at different delay intervals) is established over several sessions.
-
-
Lecozotan Administration and Testing:
-
Animals are treated with lecozotan or a vehicle according to a predetermined dosing schedule (e.g., oral administration).
-
Following treatment, their performance on the DMTS task is re-evaluated.
-
-
Data Analysis:
-
Changes in accuracy, response latency, and the ability to tolerate longer delay intervals are compared between baseline, vehicle, and lecozotan conditions.
-
Caption: Workflow for assessing cognitive enhancement in aged monkeys.
Conclusion
This compound has demonstrated pro-cognitive effects in a variety of rodent and non-human primate models of cognitive impairment. Its mechanism of action as a 5-HT1A antagonist, leading to enhanced cholinergic and glutamatergic neurotransmission, provides a strong rationale for its investigation as a therapeutic agent for cognitive disorders. The protocols outlined in these application notes provide a framework for the continued preclinical evaluation of lecozotan and other compounds with similar mechanisms of action.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [en.bio-protocol.org]
- 3. Visual discrimination and reversal learning in aged common marmosets (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aged rhesus monkeys: cognitive performance categorizations and preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Cognitive Enhancement with Lecozotan Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecozotan hydrochloride (SRA-333) is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist.[1][2][3] It has been investigated for its potential therapeutic role in treating cognitive deficits, particularly those associated with Alzheimer's disease.[4][5][6] Preclinical studies have demonstrated its ability to enhance the release of key neurotransmitters involved in learning and memory, such as acetylcholine (B1216132) and glutamate (B1630785), in brain regions critical for cognitive function like the hippocampus.[1][2][4]
These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound to study cognitive enhancement in various animal models. The included protocols are based on established preclinical research and are intended to guide researchers in designing and executing robust experiments.
Mechanism of Action
Lecozotan acts as a competitive antagonist at 5-HT1A receptors.[4] In conditions like Alzheimer's disease, it is hypothesized that serotonergic pathways can exert an inhibitory effect on cholinergic and glutamatergic neurons.[4] By blocking the inhibitory 5-HT1A receptors, Lecozotan disinhibits these neurons, thereby potentiating the potassium-stimulated release of acetylcholine (ACh) and glutamate (Glu) in the hippocampus.[1][2][3][4] This enhancement of excitatory neurotransmission is believed to be the underlying mechanism for its cognitive-enhancing properties.[4]
Caption: Proposed mechanism of Lecozotan action in enhancing cognition.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vivo studies investigating the effects of this compound.
Table 1: this compound In Vivo Pharmacological Profile
| Animal Model | Dose | Route of Administration | Key Finding | Reference |
|---|---|---|---|---|
| Rats | 0.3 mg/kg | Subcutaneous (s.c.) | Antagonized 8-OH-DPAT-induced decrease in hippocampal 5-HT. | [1][2] |
| Rats | 1.0 mg/kg | Subcutaneous (s.c.) | Potentiated potassium-stimulated acetylcholine release to 275% of basal levels. | [4] |
| Aged Rhesus Monkeys | 1 mg/kg | Oral (p.o.) | Produced significant improvement in task performance efficiency. | [1][2] |
| Marmosets | 2 mg/kg | Intramuscular (i.m.) | Reversed cognitive deficits induced by MK-801 (glutamatergic antagonist). | [1][2] |
| Marmosets | 2 mg/kg | Intramuscular (i.m.) | Reversed cognitive deficits induced by specific cholinergic lesions of the hippocampus. |[1][2] |
Table 2: Example Dosing Regimens for Cognitive Testing in Rodents
| Study Type | Animal Model | Suggested Dose Range | Route of Administration | Notes |
|---|---|---|---|---|
| Reversal of Scopolamine-induced Amnesia | Rat/Mouse | 1 - 5 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Administer 30-60 minutes prior to behavioral testing. |
| Chronic Dosing in Aged Models | Rat | 1 - 3 mg/kg/day | Oral (p.o.) via gavage or in diet | Chronic administration did not induce 5-HT1A receptor tolerance.[1][2] |
| Neurochemical Analysis | Rat | 0.3 - 3 mg/kg | Subcutaneous (s.c.) | For in vivo microdialysis to measure neurotransmitter levels.[4] |
Experimental Protocols
A general workflow for testing a cognitive enhancer like Lecozotan is essential for reproducible results.
Caption: General experimental workflow for preclinical cognitive studies.
Protocol: Morris Water Maze (MWM) for Spatial Learning and Memory (Rats)
The MWM test is a widely used assay for assessing hippocampal-dependent spatial learning and memory.[7][8]
4.1.1 Materials
-
Circular pool (1.5-2.0 m diameter), filled with water (22 ± 2°C) made opaque with non-toxic paint.[8][9]
-
Submerged escape platform (10-15 cm diameter), 1-2 cm below the water surface.
-
Distinct visual cues placed around the room, visible from the pool.
-
Video tracking system and software.
-
This compound solution and vehicle control.
4.1.2 Procedure
-
Acquisition Phase (4-5 days):
-
Divide animals into treatment groups (e.g., Vehicle, Lecozotan 1 mg/kg, Lecozotan 3 mg/kg).
-
Administer Lecozotan or vehicle 30-60 minutes before the first trial of each day.
-
Conduct 4 trials per rat per day, with an inter-trial interval of at least 15 minutes.[8]
-
For each trial, gently place the rat into the water facing the pool wall at one of four pseudo-randomly assigned start locations (N, S, E, W).[7]
-
Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform.[8][9]
-
If the rat fails to find the platform, guide it to the location and allow it to remain there for 15-30 seconds.[8][9]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the escape platform from the pool.
-
Administer the final dose of Lecozotan or vehicle.
-
Place the rat in the pool at a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the exact former platform location.
-
4.1.3 Data Analysis
-
Acquisition: Analyze escape latency and path length across days using a repeated-measures ANOVA. A significant improvement (decrease in latency/path length) in the Lecozotan group compared to control indicates enhanced learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant using a one-way ANOVA or t-test. A significantly higher percentage in the Lecozotan group indicates better memory retention.
Protocol: Novel Object Recognition (NOR) for Recognition Memory (Mice/Rats)
The NOR test leverages the innate tendency of rodents to explore novel objects over familiar ones, providing a measure of recognition memory.[10][11]
4.2.1 Materials
-
Open field arena (e.g., 40x40x40 cm for mice).[12]
-
Three sets of distinct objects of similar size and complexity, but different shapes/textures. Objects should be heavy enough not to be displaced by the animal.
-
Video recording equipment.
-
70% ethanol (B145695) for cleaning.[10]
-
This compound solution and vehicle control.
4.2.2 Procedure
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 5-10 minutes to acclimate.[10]
-
-
Training/Familiarization Phase (Day 2):
-
Administer Lecozotan or vehicle 30-60 minutes prior to the session.
-
Place two identical objects (A1 and A2) in opposite quadrants of the arena.[10]
-
Place the animal in the center of the arena and allow it to explore for 5-10 minutes.[10]
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose while the head is oriented towards it.
-
-
Testing Phase (Retention Interval: e.g., 1 hour or 24 hours later):
-
Administer Lecozotan or vehicle again if the retention interval is long.
-
Replace one of the familiar objects with a novel object (e.g., A1 and B1). The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
4.2.3 Data Analysis
-
Calculate the Discrimination Index (DI) : DI = (Tn - Tf) / (Tn + Tf).[13]
-
A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers the novel one.
-
Compare the DI between the Lecozotan and vehicle groups using a t-test or ANOVA. A significantly higher DI in the Lecozotan group suggests enhanced recognition memory.
Caption: Workflow for the Novel Object Recognition (NOR) test.
Protocol: Post-Mortem Brain Tissue Analysis
Following behavioral testing, biochemical and histological analyses can provide further insight into the neurobiological effects of Lecozotan.
4.3.1 Brain Tissue Collection and Preparation
-
Twenty-four hours after the final behavioral test, euthanize animals via an approved method (e.g., decapitation).[14]
-
Rapidly excise the brain on an ice-cold surface.[15]
-
Dissect specific brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
For biochemical analysis , immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until homogenization.
-
For histological analysis , fix the brain hemisphere in 4% paraformaldehyde for 24-48 hours, followed by cryoprotection and sectioning.[14]
4.3.2 Biochemical Analysis (Example: Acetylcholinesterase Activity)
-
Homogenize brain tissue in an ice-cold phosphate (B84403) buffer.[16]
-
Centrifuge the homogenate at a low speed (e.g., 3000 x g) to remove debris.[17]
-
Use the resulting supernatant to determine protein concentration (e.g., via Bradford assay) and enzyme activity.
-
Measure Acetylcholinesterase (AChE) activity using a commercially available kit or a standard colorimetric assay (Ellman's method).
-
Normalize AChE activity to the total protein content. Compare results between treatment groups.
4.3.3 Histological Analysis (Example: Neuronal Viability)
-
Mount cryosectioned brain slices (e.g., 20-40 µm) onto slides.
-
Perform staining to assess neuronal morphology and viability.
-
Image the stained sections using a light microscope.
-
Quantify neuronal density or morphological changes in the regions of interest (e.g., CA1, CA3 regions of the hippocampus).[18] Compare results between treatment groups to assess neuroprotective effects.
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. [PDF] Lecozotan (SRA-333): A Selective Serotonin 1A Receptor Antagonist That Enhances the Stimulated Release of Glutamate and Acetylcholine in the Hippocampus and Possesses Cognitive-Enhancing Properties | Semantic Scholar [semanticscholar.org]
- 4. Portico [access.portico.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lecozotan - AdisInsight [adisinsight.springer.com]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 9. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Histomorphological evaluations on the frontal cortex extrapyramidal cell layer following administration of N-Acetyl cysteine in aluminum induced neurodegeneration rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical characterization and evaluation of the neuroprotective potential of Indigofera sessiliflora through in-silico studies and behavioral tests in scopolamine-induced memory compromised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journaljpri.com [journaljpri.com]
Application Notes and Protocols for Lecozotan Hydrochloride in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lecozotan (B8752296) hydrochloride (also known as SRA-333) in preclinical research models of Alzheimer's disease. Lecozotan is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor.[1] Its mechanism of action is centered on enhancing the release of key neurotransmitters, acetylcholine (B1216132) and glutamate (B1630785), which are implicated in the cognitive deficits associated with Alzheimer's disease.[1]
While the clinical development of lecozotan was discontinued, the preclinical data provide valuable insights into the therapeutic potential of 5-HT1A receptor antagonism for cognitive enhancement. These notes offer detailed summaries of quantitative data, experimental protocols for key in vivo studies, and visualizations of the proposed signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of lecozotan hydrochloride.
Table 1: In Vivo Neurochemical Effects of Lecozotan in Rats
| Parameter | Animal Model | Brain Region | Treatment | Dose & Route | Effect | Reference |
| Acetylcholine Release (Potassium-Stimulated) | Rat | Hippocampus | Lecozotan | 1.0 mg/kg s.c. | 275% of basal levels (compared to 200% with potassium alone) | [2] |
| Glutamate Release (Potassium-Stimulated) | Rat | Dentate Gyrus of Hippocampus | Lecozotan | Not specified | Significantly potentiated | [1] |
| 8-OH-DPAT-induced decrease in extracellular 5-HT | Rat | Hippocampus | Lecozotan (pretreatment) | 0.3 mg/kg s.c. | Antagonized the effect of 8-OH-DPAT (0.3 mg/kg s.c.) | [1] |
Table 2: Cognitive Enhancement Effects of Lecozotan in Primate Models
| Task | Animal Model | Condition | Treatment | Dose & Route | Effect | Reference |
| Perceptually Complex and Visual Spatial Discrimination | Marmoset | MK-801-induced learning deficits | Lecozotan | 2 mg/kg i.m. | Reversed learning deficits | [1] |
| Visual Spatial Discrimination | Marmoset | Cholinergic lesions of the hippocampus | Lecozotan | Not specified | Reversed learning deficits | [1] |
| Delayed Match-to-Sample | Aged Rhesus Monkey | Age-related cognitive decline | Lecozotan | 1 mg/kg p.o. (optimal dose) | Significant improvement in task performance efficiency | [1] |
| Delayed Match-to-Sample | Aged Rhesus Monkey | Age-related cognitive decline | Lecozotan | 0.3-3.0 mg/kg i.m. | Average 16.5% improvement in task accuracy | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on the available information and may require optimization for specific laboratory conditions.
Protocol 1: In Vivo Microdialysis for Neurotransmitter Release in Rats
This protocol describes the use of in vivo microdialysis to measure acetylcholine and glutamate release in the hippocampus of rats, as referenced in studies with lecozotan.
1. Animal Subjects:
-
Adult male Wistar rats (250-300 g).
2. Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region, the hippocampus. Precise stereotaxic coordinates from bregma for the dorsal hippocampus (CA1 region) are approximately: Anteroposterior (AP): -3.8 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.0 mm from the skull surface. These coordinates should be optimized based on the specific rat strain and age.
-
Slowly lower a guide cannula to a position just above the target region and secure it to the skull with dental cement.
3. Microdialysis Procedure:
-
Following a recovery period of at least 48 hours, place the rat in a microdialysis chamber.
-
Gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the hippocampus.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 0.85 MgCl2.
-
Allow the system to equilibrate for at least 60-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (0.3 mg/kg, s.c.) or vehicle.
-
To stimulate neurotransmitter release, the perfusion medium can be switched to a high-potassium aCSF (e.g., containing 100 mM KCl, with an equimolar reduction in NaCl to maintain osmolarity).
-
Continue collecting dialysate samples at regular intervals.
4. Sample Analysis:
-
Analyze the dialysate samples for acetylcholine and glutamate concentrations using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or another sensitive analytical method.
-
Express the results as a percentage of the baseline neurotransmitter levels.
Protocol 2: Cognitive Testing in Marmosets (Visual and Spatial Discrimination Tasks)
This protocol is based on studies investigating the effects of lecozotan on cognitive deficits induced by the NMDA receptor antagonist MK-801 in marmosets.
1. Animal Subjects:
-
Adult common marmosets (Callithrix jacchus).
2. Apparatus:
-
A testing chamber equipped with a touchscreen monitor for stimulus presentation and response recording.
-
A reward delivery system (e.g., for providing a food reward like a small piece of fruit or a sweet liquid).
3. Training and Task Procedure:
-
Habituation and Pre-training: Acclimatize the marmosets to the testing chamber and train them to touch the screen to receive a reward.
-
Visual Discrimination Task:
-
Present two different visual stimuli (e.g., shapes or patterns) simultaneously on the touchscreen.
-
One stimulus is designated as the correct choice (S+) and is consistently associated with a reward. The other is the incorrect choice (S-).
-
The positions of the S+ and S- stimuli are randomized across trials.
-
A trial is initiated, and the marmoset makes a choice by touching one of the stimuli. A correct choice is followed by a reward.
-
Continue trials until a predefined learning criterion is met (e.g., 80% correct choices over a block of 20 trials).
-
-
Visuospatial Discrimination Task:
-
This task is similar to the visual discrimination task, but the reward is associated with the location of the stimulus rather than its visual features.
-
For example, the reward may always be delivered when the stimulus on the left side of the screen is chosen, regardless of the visual identity of the stimulus.
-
4. Drug Administration and Testing:
-
To induce a cognitive deficit, administer the NMDA receptor antagonist MK-801 prior to the testing session.
-
To test the efficacy of lecozotan, administer it (2 mg/kg, i.m.) prior to the administration of MK-801.
-
Record the number of trials required to reach the learning criterion and the percentage of correct choices.
Mandatory Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for In Vivo Microdialysis with Lecozotan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecozotan hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor.[1][2][3] It has been investigated for its potential in treating cognitive deficits associated with conditions like Alzheimer's disease.[1][4] The mechanism of action of Lecozotan involves blocking the inhibitory influence of serotonin on cholinergic and glutamatergic neurons, which in turn enhances the release of acetylcholine (B1216132) (ACh) and glutamate (B1630785).[1][2][5] In vivo microdialysis is a powerful technique for studying the effects of pharmacological agents on the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[6][7][8] These application notes provide a detailed protocol for conducting in vivo microdialysis studies with this compound to investigate its effects on neurotransmitter levels in the hippocampus, a key brain region for learning and memory.
Data Presentation
The following tables summarize key quantitative data and experimental parameters for in vivo microdialysis studies with this compound.
Table 1: Experimental Parameters for In Vivo Microdialysis
| Parameter | Value | Reference |
| Animal Model | Male Wistar Rats | [8] |
| Target Brain Region | Ventral or Dorsal Hippocampus | [2][8][9] |
| Microdialysis Probe | Concentric, 2-4 mm membrane length | [10] |
| Probe Membrane MWCO | 20 kDa | [10] |
| Perfusion Solution (aCSF) | See Table 2 | [1][6] |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min | [8][10] |
| Sample Collection Interval | 20 min | [1] |
| Lecozotan Dosage | 0.3 - 1.0 mg/kg, s.c. | [1][2] |
| Analytical Method | HPLC with Electrochemical Detection or LC-MS/MS | [8][11] |
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
| pH | 7.4 |
Experimental Protocols
Surgical Preparation
-
Animal Acclimation: Acclimate male Wistar rats to the housing facility for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.[6]
-
Guide Cannula Implantation: Following a midline scalp incision, drill a small hole in the skull above the target hippocampal region. Stereotaxic coordinates for the hippocampus should be determined from a rat brain atlas.[6]
-
Implantation: Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.[6]
-
Post-Operative Care: Administer post-operative analgesics and allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hippocampus of the awake and freely moving rat.[10]
-
Perfusion: Connect the probe inlet to a microsyringe pump and perfuse with aCSF at a constant flow rate of 1.0-2.0 µL/min.[8][10]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals. Samples should be collected in vials kept on ice or in a refrigerated fraction collector.[12]
-
Lecozotan Administration: Administer this compound (0.3 - 1.0 mg/kg) or vehicle via subcutaneous (s.c.) injection.[1][2]
-
Post-Dosing Sample Collection: Continue to collect dialysate samples at 20-minute intervals for at least 2-3 hours post-injection to monitor changes in neurotransmitter concentrations.
-
Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis.[12]
Sample Analysis
-
Analytical Method: Analyze the dialysate samples for acetylcholine and glutamate concentrations using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[8][11][13]
-
Quantification: Quantify neurotransmitter concentrations by comparing the peak areas of the samples to those of known standards.
-
Data Expression: Express the results as a percentage change from the mean baseline concentrations.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: In vivo microdialysis experimental workflow.
References
- 1. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. biorxiv.org [biorxiv.org]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid receptor regulation of 5-hydroxytryptamine release from the rat hippocampus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Achieving High Temporal Resolution for In Vivo Measurements by Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT4 receptor-mediated modulation of 5-HT release in the rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Administration of Lecozotan Hydrochloride to Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the oral administration of Lecozotan hydrochloride to rats, primarily through oral gavage. The information is intended to guide researchers in preclinical studies involving this compound.
Introduction to this compound
This compound (SRA-333) is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor.[1][2] It has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease.[1][3] Preclinical studies in various animal models, including rats, have been conducted to evaluate its pharmacological properties.[2][4] While oral administration has been utilized in these studies, specific details regarding the formulation for oral gavage are not consistently reported in publicly available literature.[4] This document, therefore, provides a comprehensive protocol for the oral gavage procedure in rats, alongside guidance on the preparation of dosing solutions based on common practices in preclinical research.
Data Presentation
The following tables summarize key quantitative data relevant to the oral administration of substances to rats.
Table 1: Recommended Dosing Volumes for Oral Gavage in Rats
| Parameter | Value | Reference(s) |
| Maximum Recommended Volume | 10 mL/kg | [5][6] |
| Optimal Recommended Volume | 5 mL/kg | [7] |
| Maximum Volume (occasional) | 20 mL/kg | [5][8] |
Note: The lowest possible volume should be administered to minimize animal stress and potential complications.[7]
Table 2: Recommended Gavage Needle (Feeding Tube) Sizes for Rats
| Rat Weight (g) | Gauge | Length |
| 100 - 200 | 18 G | 3 - 8.5 cm |
| >200 | 16 G | 3 - 8.5 cm |
Source: Adapted from general guidelines for oral gavage in rats.[6] Red rubber feeding tubes are often preferred as a more flexible and less traumatic option.[4][6]
Table 3: Reported Preclinical Doses of Lecozotan in Animal Models
| Species | Dose | Route of Administration | Reference(s) |
| Rat | 10 mg/kg (chronic) | Oral (p.o.) | [2] |
| Rat | 0.3 mg/kg | Subcutaneous (s.c.) | [2][4] |
| Rhesus Monkey | 1 mg/kg | Oral (p.o.) | [1] |
| Marmoset | 2 mg/kg | Intramuscular (i.m.) | [1] |
Experimental Protocols
Preparation of this compound Dosing Solution
Note: The specific vehicle used for the oral administration of this compound in published rat studies is not consistently detailed. Therefore, researchers should perform solubility and stability tests to determine the most appropriate vehicle. Common vehicles for oral gavage in preclinical studies include:
-
Sterile Water for Injection: Suitable for water-soluble compounds.
-
0.9% Sterile Saline: A common isotonic vehicle.
-
0.5% w/v Methylcellulose in Water: A suspending agent for compounds with low water solubility.
-
10% Sucrose Solution: Can be used to improve palatability for voluntary oral administration, though less precise than gavage.[8]
Protocol for Preparing a Dosing Solution (General Guidance):
-
Determine the appropriate vehicle: Based on the physicochemical properties of this compound and preliminary solubility testing.
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the concentration of the dosing solution.
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Prepare the chosen vehicle under sterile conditions.
-
Dissolve or suspend the this compound in the vehicle.
-
For solutions, add the powder to the vehicle and mix thoroughly until fully dissolved. Gentle warming or sonication may be used if it does not affect the compound's stability.
-
For suspensions, gradually add the vehicle to the powder while triturating to form a smooth paste. Then, add the remaining vehicle in increments to achieve the final desired concentration, ensuring a uniform suspension.
-
-
Verify the final concentration if required by the study protocol.
-
Store the dosing solution appropriately (e.g., protected from light, at a specified temperature) and determine its stability over the intended period of use.
Oral Gavage Procedure in Rats
This protocol is based on established best practices for oral gavage in rats.[4][5][6]
Materials:
-
This compound dosing solution
-
Appropriately sized oral gavage needle (feeding tube)
-
Syringe of appropriate volume
-
Personal protective equipment (gloves, lab coat)
-
A soft towel for restraint (optional)
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the dosing volume.[5][6]
-
Properly restrain the rat. This is a critical step to ensure the safety of both the animal and the researcher.[9] The "V-hold" method is common, where the rat is held upright with its head and neck immobilized.[6] Alternatively, wrapping the rat in a towel can provide secure and gentle restraint.[5]
-
-
Gavage Needle Measurement:
-
Dose Preparation and Administration:
-
Draw the calculated volume of the this compound dosing solution into the syringe.
-
Attach the gavage needle to the syringe and ensure there are no air bubbles.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) on one side of the mouth.[6]
-
Advance the needle smoothly and gently over the tongue towards the esophagus. The rat should be allowed to swallow the tube. Do not force the needle. [5][8] If resistance is met, withdraw the needle and try again.
-
Once the needle has reached the pre-measured mark, slowly administer the solution over 2-3 seconds.[6]
-
After administration, gently and slowly withdraw the gavage needle in a single smooth motion.[4]
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[9]
-
Observe the animal for any adverse reactions to the compound.
-
Visualizations
Experimental Workflow for Oral Gavage
Caption: Workflow for oral gavage administration in rats.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of Lecozotan's action.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gadconsulting.com [gadconsulting.com]
Application Notes and Protocols for Lecozotan Hydrochloride in Electrophysrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lecozotan (B8752296) hydrochloride, a selective 5-HT1A receptor antagonist, in ex vivo electrophysiology slice recordings. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes expected electrophysiological outcomes based on existing literature.
Introduction to Lecozotan Hydrochloride
This compound is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] In the central nervous system, 5-HT1A receptors are crucial modulators of neuronal excitability and synaptic transmission.[3] Activation of these G-protein coupled receptors typically leads to neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] By blocking these receptors, lecozotan is expected to inhibit the effects of endogenous or exogenous serotonin, thereby preventing this hyperpolarization and potentially enhancing neuronal excitability and neurotransmitter release.
Studies have shown that lecozotan can enhance the stimulated release of glutamate (B1630785) and acetylcholine (B1216132) in the hippocampus, suggesting its potential as a cognitive enhancer.[1][2] While direct slice electrophysiology data for lecozotan is limited, studies with other selective 5-HT1A antagonists, such as WAY 100635 and MDL 73005EF, have demonstrated their ability to block 5-HT-induced hyperpolarization and reductions in input resistance in hippocampal CA1 pyramidal neurons.[4][5] Therefore, lecozotan is a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in synaptic plasticity, neuronal network function, and the pathophysiology of neurological disorders.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Selective 5-HT1A Receptor Antagonist | [1][2] |
| In Vivo Effects | Potentiates glutamate and acetylcholine release in the hippocampus | [1][2] |
| Potential Applications | Investigation of 5-HT1A receptor function, cognitive enhancement research | [1] |
Table 2: Expected Electrophysiological Effects of Lecozotan in Brain Slices (based on other 5-HT1A antagonists)
| Parameter | Effect of 5-HT or 5-HT1A Agonist | Expected Effect of Lecozotan Pre-application | Reference |
| Membrane Potential | Hyperpolarization | Blocks hyperpolarization | [4][5] |
| Input Resistance | Decrease | Blocks decrease in input resistance | [4] |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Decrease | Blocks decrease in EPSP amplitude | [4] |
| Neuronal Firing Rate | Decrease | May prevent or reduce the decrease in firing rate | [3] |
Experimental Protocols
This section provides a detailed protocol for preparing acute brain slices and performing whole-cell patch-clamp recordings to investigate the effects of this compound.
Protocol 1: Acute Brain Slice Preparation
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Perfusion pump and tubing
-
Ice-cold N-Methyl-D-glucamine (NMDG) cutting solution (see Table 3 for composition)
-
Artificial cerebrospinal fluid (aCSF) (see Table 4 for composition)
-
Vibrating microtome (vibratome)
-
Incubation chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal using an approved protocol.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG cutting solution until the liver is cleared of blood.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG cutting solution.
-
Mount the brain on the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus) in the ice-cold NMDG cutting solution.
-
-
Slice Recovery and Incubation:
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording. Slices can typically be used for up to 6-8 hours.
-
Table 3: NMDG Cutting Solution Composition
| Component | Concentration (mM) |
| NMDG | 92 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 30 |
| HEPES | 20 |
| Glucose | 25 |
| Thiourea | 2 |
| Sodium Ascorbate | 5 |
| Sodium Pyruvate | 3 |
| MgSO4 | 10 |
| CaCl2 | 0.5 |
Table 4: Artificial Cerebrospinal Fluid (aCSF) Composition
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| Glucose | 10 |
| MgSO4 | 1 |
| CaCl2 | 2 |
Protocol 2: Whole-Cell Patch-Clamp Recording
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (see Table 5 for a typical composition)
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Serotonin hydrochloride or a 5-HT1A agonist (e.g., 8-OH-DPAT)
Procedure:
-
Slice Placement and Perfusion:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at room temperature or a more physiological temperature (30-32°C).
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with intracellular solution and mount it on the headstage.
-
-
Obtaining a Recording:
-
Visualize a neuron in the desired brain region (e.g., CA1 pyramidal layer of the hippocampus).
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Drug Application:
-
Establish a stable baseline recording in normal aCSF.
-
To investigate the antagonistic properties of lecozotan, first perfuse the slice with aCSF containing a known concentration of this compound (e.g., 1-10 µM) for a period of 5-10 minutes.
-
Following the pre-incubation with lecozotan, co-apply a 5-HT1A agonist (e.g., 10 µM Serotonin or 1 µM 8-OH-DPAT) and record the neuronal response.
-
Compare the response in the presence of lecozotan to the response of the agonist alone.
-
Table 5: K-Gluconate Based Intracellular Solution
| Component | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.2 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Visualizations
Caption: Workflow for brain slice preparation and electrophysiological recording with lecozotan.
Caption: Lecozotan blocks the 5-HT1A receptor signaling pathway.
Caption: Logical flow for testing the antagonistic action of lecozotan.
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology of the 5-HT1A ligand MDL 73005EF in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lecozotan Hydrochloride in PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Positron Emission Tomography (PET) imaging to study the pharmacodynamics of Lecozotan hydrochloride, a selective 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist. While this compound itself is not typically radiolabeled for use as a PET tracer, PET imaging is a powerful tool to quantify its binding to and occupancy of 5-HT1A receptors in the brain. This information is crucial for dose-finding studies and for understanding the drug's mechanism of action in the context of diseases like Alzheimer's.
Introduction
This compound is a potent and selective antagonist of the 5-HT1A receptor, which is implicated in cognitive processes.[1][2] Antagonism of these receptors is hypothesized to enhance the release of neurotransmitters like glutamate (B1630785) and acetylcholine (B1216132) in the hippocampus, which may offer therapeutic benefits in cognitive disorders.[1][2] PET imaging, a non-invasive technique, allows for the in vivo quantification of receptor density and occupancy.[3] By using a radiolabeled ligand that binds to the 5-HT1A receptor, the displacement of this ligand by Lecozotan can be measured, thereby determining the receptor occupancy of Lecozotan at various doses.[4]
Principle of PET Receptor Occupancy Studies
PET receptor occupancy studies are designed to measure the percentage of a specific receptor that is bound by a drug at a given dose. This is typically achieved by performing a PET scan with a radiolabeled tracer that binds to the target receptor before and after the administration of the unlabeled drug (in this case, Lecozotan). The reduction in the tracer's binding potential (BP) after drug administration is used to calculate the receptor occupancy.
Quantitative Data: 5-HT1A Receptor Occupancy of Lecozotan
The following table summarizes the mean peak 5-HT1A receptor occupancy (RO) of Lecozotan as determined by PET imaging with the radiotracer ¹¹C-labeled WAY-100635.[4]
| Subject Group | Lecozotan Dose (single oral dose) | Mean Peak 5-HT1A Receptor Occupancy (RO) |
| Healthy Young Subjects | 0.5 mg | 10% |
| Healthy Young Subjects | 1 mg | 18% |
| Healthy Young Subjects | 5 mg | 44% |
| Healthy Elderly Subjects | 5 mg | 63% |
| Alzheimer's Disease Patients | 5 mg | 55% |
Data from a study assessing the binding of Lecozotan to brain 5-HT1A receptors using ¹¹C-labeled WAY-100635.[4]
Signaling Pathway and Mechanism of Action
Lecozotan acts as a silent antagonist at the 5-HT1A receptor.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand serotonin (B10506) (5-HT), inhibit adenylyl cyclase and open G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to hyperpolarization of the neuron and a decrease in neuronal firing. By blocking this receptor, Lecozotan is thought to disinhibit glutamatergic and cholinergic neurons, leading to increased release of glutamate and acetylcholine, which are crucial for cognitive function.[1][2]
Experimental Protocols
Protocol for a PET 5-HT1A Receptor Occupancy Study with Lecozotan
This protocol outlines a typical experimental design to determine the 5-HT1A receptor occupancy of Lecozotan using PET and the radiotracer [¹¹C]WAY-100635.
5.1.1. Subject Population
-
Recruit healthy volunteers and/or patients with a specific condition (e.g., Alzheimer's disease).
-
Obtain informed consent from all participants.
-
Perform a thorough medical history, physical examination, and laboratory tests to ensure eligibility.
5.1.2. Study Design
-
A single-dose, open-label, or placebo-controlled design can be employed.
-
Each subject will undergo two PET scans:
-
Baseline PET Scan: Performed before the administration of Lecozotan to measure baseline 5-HT1A receptor availability.
-
Post-dose PET Scan: Performed at a specified time after a single oral dose of this compound to measure receptor availability in the presence of the drug.
-
5.1.3. Radiotracer
-
[¹¹C]WAY-100635 is a commonly used antagonist radiotracer for 5-HT1A receptors.
5.1.4. PET Imaging Procedure
-
Subject Preparation: Subjects should fast for at least 4 hours before each PET scan. An intravenous catheter will be inserted for radiotracer injection and blood sampling.
-
Radiotracer Injection: A bolus of [¹¹C]WAY-100635 is injected intravenously.
-
Dynamic PET Scan: Dynamic emission data are acquired for 90-120 minutes immediately following the injection.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites, which is necessary for kinetic modeling.
-
Structural MRI: A high-resolution T1-weighted MRI scan of the brain is acquired for each subject for anatomical co-registration with the PET data.
5.1.5. Lecozotan Administration
-
After the baseline PET scan, subjects are administered a single oral dose of this compound (e.g., 0.5 mg, 1 mg, or 5 mg).[4]
-
The post-dose PET scan is typically performed at the time of expected peak plasma concentration of Lecozotan.
5.1.6. Data Analysis
-
Image Reconstruction and Co-registration: PET images are reconstructed and co-registered with the individual's MRI.
-
Regions of Interest (ROIs): ROIs are delineated on the MRI for brain regions rich in 5-HT1A receptors (e.g., hippocampus, raphe nuclei, cortex) and a reference region with negligible receptor density (e.g., cerebellum).
-
Kinetic Modeling: The time-activity curves from the ROIs and the arterial input function are used to calculate the binding potential (BP_ND) of [¹¹C]WAY-100635 using a suitable kinetic model (e.g., a two-tissue compartment model).
-
Receptor Occupancy Calculation: The receptor occupancy (RO) is calculated for each ROI using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline] * 100
Conclusion
PET imaging is an indispensable tool in the clinical development of drugs like this compound. Receptor occupancy studies provide critical information on the dose-response relationship in the target organ, the brain. This enables the selection of appropriate doses for later-phase clinical trials and provides in vivo evidence of the drug's engagement with its molecular target. The protocols and data presented here serve as a guide for researchers and drug developers interested in utilizing PET to study the pharmacodynamics of 5-HT1A receptor antagonists.
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Drug Development in Alzheimer’s Disease: The Contribution of PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A positron emission tomography study to assess binding of lecozotan, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Lecozotan Hydrochloride with Cholinesterase Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, available clinical data, and detailed experimental protocols for investigating the combination of Lecozotan hydrochloride, a selective 5-HT1A receptor antagonist, with cholinesterase inhibitors (AChEIs) for the potential treatment of cognitive deficits, particularly in Alzheimer's disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency in cholinergic neurotransmission.[1][2] Cholinesterase inhibitors (AChEIs) such as donepezil, rivastigmine, and galantamine are the current standard of care for symptomatic treatment of mild to moderate AD.[1][2][3] These agents increase the levels of acetylcholine (B1216132) in the synaptic cleft by inhibiting the acetylcholinesterase enzyme, which is responsible for its breakdown.[1][2] While AChEIs can provide modest symptomatic relief, their efficacy is often limited and can wane over time.[4]
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor.[4][5] Preclinical studies have demonstrated that Lecozotan can enhance the stimulated release of both acetylcholine and glutamate (B1630785) in the hippocampus, brain regions critical for learning and memory.[4][5] The serotonergic system is known to modulate cholinergic and glutamatergic neurotransmission, and hyperactivity of the 5-HT system has been observed in AD.[4] By blocking the inhibitory 5-HT1A receptors, Lecozotan is hypothesized to disinhibit cholinergic and glutamatergic neurons, thereby increasing the release of these excitatory neurotransmitters.[4]
The combination of a 5-HT1A antagonist like Lecozotan with an AChEI presents a rational therapeutic strategy. This approach targets two distinct but complementary mechanisms to enhance cholinergic function: increasing acetylcholine release (Lecozotan) and preventing its breakdown (AChEIs). This dual action has the potential for synergistic effects on cognition.
Signaling Pathways
The proposed mechanism of action for the combination of Lecozotan and cholinesterase inhibitors involves the interplay between the serotonergic and cholinergic systems.
Clinical Data
A Phase 2b, 6-month, randomized, double-blind, placebo-controlled, multicenter study (NCT00277810) was conducted to evaluate the safety, tolerability, and efficacy of three doses of Lecozotan sustained-release (SR) in combination with a cholinesterase inhibitor in patients with mild to moderate Alzheimer's disease.[2]
Efficacy Results
The study did not meet its primary efficacy endpoints. There were no statistically significant differences between the three Lecozotan SR dose groups (2 mg, 5 mg, and 10 mg) and the placebo group on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), the Disability Assessment for Dementia (DAD), or the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CGIC) at Week 24.[2]
Table 1: Change from Baseline in ADAS-Cog Scores at Week 24 [2]
| Treatment Group | N | Adjusted Mean Change from Baseline (± SD) |
| Placebo | 85 | +0.76 to +1.89 (Decline) |
| Lecozotan SR 2 mg | 85 | +0.76 to +1.89 (Decline) |
| Lecozotan SR 5 mg | 85 | +0.76 to +1.89 (Decline) |
| Lecozotan SR 10 mg | 85 | +0.76 to +1.89 (Decline) |
| Note: Specific mean and standard deviation values for each group were not available in the public synopsis. The adjusted mean change for all treatment groups showed a decline in cognitive function. |
Table 2: Change from Baseline in DAD Scores at Week 24 [2]
| Treatment Group | N | Adjusted Mean Change from Baseline |
| Placebo | 85 | -2.06 (Worsening) |
| Lecozotan SR 2 mg | 85 | -3.01 (Worsening) |
| Lecozotan SR 5 mg | 85 | -1.87 (Worsening) |
| Lecozotan SR 10 mg | 85 | +0.31 (Slight Improvement) |
| Note: The slight improvement in the 10 mg group was not statistically significantly different from the placebo group. |
Safety and Tolerability
Lecozotan SR was generally well-tolerated in patients with mild to moderate AD.[2] However, higher rates of discontinuations, treatment-emergent adverse events (TEAEs), and serious adverse events (SAEs) were observed in all three Lecozotan groups compared to placebo.[2]
Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) [2]
| Event | Placebo (N=85) | Lecozotan SR 2 mg (N=85) | Lecozotan SR 5 mg (N=85) | Lecozotan SR 10 mg (N=85) |
| Any TEAE | 63 (74.1%) | 64 (75.3%) | 65 (76.5%) | 74 (87.1%) |
| Drug-Related TEAE | N/A | N/A | N/A | N/A |
| Mild | N/A | N/A | N/A | N/A |
| Moderate | N/A | N/A | N/A | N/A |
| Severe | N/A | N/A | N/A | N/A |
| Serious Adverse Events (SAEs) | 5 (5.9%) | 6 (7.1%) | 9 (10.6%) | 12 (14.1%) |
| Discontinuations due to AEs | N/A | N/A | N/A | N/A |
| Note: A detailed breakdown of drug-related TEAEs and discontinuations due to AEs was not available in the public synopsis. |
The most common TEAEs reported in the study included headache, infection, accidental injury, nausea, diarrhea, back pain, urinary tract infection, pain, and anxiety.[2]
Preclinical Research Protocols
The following protocols provide a framework for preclinical investigation of the combination of a 5-HT1A antagonist and a cholinesterase inhibitor.
In Vivo Microdialysis for Acetylcholine Release
This protocol describes a method to measure the effect of co-administration of a 5-HT1A antagonist and a cholinesterase inhibitor on extracellular acetylcholine levels in the hippocampus of awake, freely moving rats.
References
- 1. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical profile of the mixed 5-HT1A/5-HT2A receptor antagonist S 21,357 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lecozotan Hydrochloride Bioavailability Enhancement: Technical Support Center
Welcome to the Technical Support Center for improving the in vivo bioavailability of Lecozotan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may limit its oral bioavailability?
A1: this compound's primary known limiting factor is its low aqueous solubility.[1][2] This characteristic can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs. While its permeability and potential for first-pass metabolism or P-glycoprotein (P-gp) efflux are not definitively established in publicly available literature, its low solubility is a critical hurdle to overcome for enhancing oral bioavailability.
Q2: Has the Biopharmaceutics Classification System (BCS) class for this compound been determined?
A2: The specific Biopharmaceutics Classification System (BCS) class for this compound has not been publicly documented. However, given its low aqueous solubility, it is likely to be classified as either a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. To definitively determine its BCS class, in-house permeability studies, such as Caco-2 assays, are recommended.
Q3: Are there any clinical data on the relative bioavailability of different this compound formulations?
A3: Yes, studies have been conducted on the relative bioavailability of modified-release formulations of Lecozotan compared to an immediate-release formulation.[3] An abstract mentions a study that concluded that certain sustained-release formulations were suitable for once-daily dosing.[3] Additionally, a clinical trial was registered to assess the bioequivalence between two 5-mg tablets and a new 10-mg tablet formulation of Lecozotan SR, although the results have not been publicly posted.[4] Unfortunately, specific pharmacokinetic data (e.g., AUC, Cmax) from these studies are not detailed in the available literature.
Q4: Is this compound a substrate for P-glycoprotein (P-gp) or does it undergo significant first-pass metabolism?
A4: There is no direct experimental evidence in the public domain to confirm whether this compound is a substrate for P-glycoprotein (P-gp) efflux or if it is subject to significant first-pass metabolism in the liver. These are common biological barriers that can reduce the oral bioavailability of drugs.[5][6] To assess this, it is recommended to conduct in vitro experiments such as P-gp substrate assays and liver microsome stability assays.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Cause: Poor aqueous solubility and slow dissolution of the this compound powder.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Problem: Large crystal size of the active pharmaceutical ingredient (API) can limit the surface area available for dissolution.
-
Solution: Employ micronization or nanomilling techniques to reduce the particle size of the this compound. This increases the surface-area-to-volume ratio, which can enhance the dissolution rate.
-
-
Formulation with Solubilizing Excipients:
-
Problem: The API may not be sufficiently wetted or solubilized by the gastrointestinal fluids.
-
Solution: Formulate this compound with surfactants, wetting agents, or co-solvents. These excipients can improve the solubility and dissolution rate of the drug.
-
-
Amorphous Solid Dispersions:
-
Problem: The crystalline form of the drug is thermodynamically stable and has lower apparent solubility than its amorphous counterpart.
-
Solution: Prepare an amorphous solid dispersion (ASD) of this compound with a hydrophilic polymer. This can significantly increase the aqueous solubility and dissolution rate.
-
Issue 2: Inconsistent Absorption Profiles Between Different Animal Subjects
Possible Cause: Food effects or pH-dependent solubility of this compound.
Troubleshooting Steps:
-
Conduct Fed vs. Fasted Bioavailability Studies:
-
Problem: The presence of food can alter gastric pH and transit time, affecting the dissolution and absorption of the drug.
-
Solution: Perform pharmacokinetic studies in both fed and fasted animal models to determine the extent of the food effect. This information is crucial for designing formulations that minimize this variability.
-
-
pH-Solubility Profiling:
-
Problem: The solubility of this compound may be dependent on the pH of the gastrointestinal tract.
-
Solution: Determine the solubility of this compound across a range of pH values that mimic the conditions of the stomach and intestines. This will help in selecting appropriate excipients and formulation strategies, such as enteric coatings or pH-modifying excipients, to ensure consistent dissolution.
-
Issue 3: Suspected High First-Pass Metabolism or P-glycoprotein Efflux
Possible Cause: The drug is extensively metabolized by the liver before reaching systemic circulation, or it is actively transported out of the intestinal cells back into the gut lumen.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Problem: The extent of hepatic metabolism is unknown.
-
Solution: Conduct a metabolic stability assay using liver microsomes. This will provide an indication of the intrinsic clearance of this compound and help to predict the extent of first-pass metabolism.
-
-
Caco-2 Permeability and Efflux Assays:
-
Problem: It is unclear if the drug is a substrate for efflux transporters like P-gp.
-
Solution: Perform a bidirectional Caco-2 permeability assay. A significantly higher basal-to-apical (B-A) transport compared to apical-to-basal (A-B) transport, with the efflux ratio (B-A/A-B) being greater than 2, would suggest that this compound is a substrate for an efflux transporter like P-gp. This assay can also be performed in the presence and absence of a known P-gp inhibitor to confirm this interaction.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 520.02 g/mol | [3] |
| Water Solubility | 0.0402 mg/mL | [2] |
| logP | 3.26 | [2] |
Table 2: Hypothetical Pharmacokinetic Parameters for Different this compound Formulations (for illustrative purposes)
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 2.0 | 250 | 50% (Reference) |
| Micronized Suspension | 10 | 75 | 1.5 | 375 | 75% |
| Solid Dispersion | 10 | 120 | 1.0 | 500 | 100% |
| Nano-suspension | 10 | 150 | 0.8 | 600 | 120% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data should be generated to compare different formulations.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Assessing Intestinal Permeability and Efflux
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer and to calculate the efflux ratio.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Transport Experiment:
-
The culture medium is replaced with pre-warmed transport buffer.
-
This compound is added to the donor compartment (either apical or basolateral).
-
Samples are collected from the receiver compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of this compound in the collected samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of this compound in liver microsomes and to estimate its intrinsic clearance.
Methodology:
-
Incubation: this compound is incubated with liver microsomes (from human or relevant animal species) in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The concentration of the remaining this compound in each sample is determined by a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the t1/2 and the protein concentration in the incubation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Troubleshooting Lecozotan hydrochloride solubility issues for experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lecozotan hydrochloride. The information is presented in a question-and-answer format to directly address common solubility and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SRA-333) is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor.[1][2] Its primary mechanism of action is to competitively block the binding of serotonin to these receptors.[3] This action can enhance the release of neurotransmitters like glutamate (B1630785) and acetylcholine (B1216132) in the hippocampus, which is relevant for its investigation in cognitive enhancement.[1][2][4][5]
Q2: What are the known solubility properties of this compound?
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and low solubility in aqueous solutions.[1][6]
Q3: How should I store this compound powder and its solutions?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year to maintain stability.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[7]
Troubleshooting Guide for Solubility Issues
Q4: I am having trouble dissolving this compound in an aqueous buffer for my in vitro assay. What can I do?
Due to its low aqueous solubility (<1mg/mL), directly dissolving this compound in aqueous buffers can be challenging.[6] Here is a step-by-step approach to overcome this:
-
Prepare a high-concentration stock solution in DMSO. this compound is readily soluble in DMSO at concentrations up to 50 mg/mL.[1] Sonication is recommended to aid dissolution.[1]
-
Perform a serial dilution of the DMSO stock solution. First, dilute the high-concentration stock in DMSO to create intermediate concentrations.
-
Make the final dilution in your aqueous experimental buffer. The final working concentration should be achieved by adding a small volume of the DMSO stock or intermediate solution to your aqueous buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.
Q5: My this compound is precipitating out of solution during my experiment. How can I prevent this?
Precipitation can occur if the concentration of this compound exceeds its solubility limit in the final experimental medium. Here are some troubleshooting steps:
-
Verify the final DMSO concentration: Ensure the final percentage of DMSO is as low as possible while maintaining the desired compound concentration.
-
Lower the final compound concentration: If precipitation persists, you may need to work at a lower concentration of this compound.
-
pH adjustment of the buffer: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, you can empirically test a range of pH values for your buffer to see if it improves solubility.
-
Use of co-solvents: In addition to DMSO, other co-solvents like ethanol (B145695) can sometimes help improve solubility. However, their compatibility with your specific assay must be validated.
-
Maintain a consistent temperature: Temperature fluctuations during the experiment can cause the compound to precipitate. Ensure your solutions and experimental setup are maintained at a stable temperature.
Q6: I need to prepare this compound for in vivo animal studies. What is the recommended vehicle?
For in vivo studies in rats, this compound has been successfully administered by dissolving it in 0.9% saline.[5] Given its low aqueous solubility, this likely results in a suspension or a solution at a concentration suitable for dosing. It is crucial to ensure the formulation is homogenous before each administration. For other animal models or routes of administration, formulation optimization may be necessary. Co-solvents such as PEG300, PEG400, and Tween 80 can be considered to improve solubility for in vivo formulations.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 50 mg/mL | 96.15 mM | Sonication is recommended to aid dissolution.[1] |
| Aqueous Solutions | < 1 mg/mL | Not Applicable | Considered slightly soluble to insoluble.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 520.03 g/mol )[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weigh out 5.2 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Workflow for a 5-HT1A Receptor Binding Assay
This protocol outlines a general workflow for a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [³H]8-OH-DPAT).
-
This compound stock solution (prepared as in Protocol 1).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT1A ligand like serotonin).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Prepare dilutions: Prepare serial dilutions of this compound from your stock solution in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 27°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This can be converted to a Ki value to represent its binding affinity.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for Lecozotan HCl.
References
- 1. Lecozotan HCl | 5-HT Receptor | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Lecozotan - Wikipedia [en.wikipedia.org]
- 4. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing Lecozotan Hydrochloride Concentration for Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of Lecozotan hydrochloride in cell-based assays. Lecozotan is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor and is a valuable tool in neuroscience research and drug development.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] It binds to the receptor with high affinity, blocking the binding of the endogenous agonist serotonin and other 5-HT1A agonists.[1] By blocking this receptor, Lecozotan inhibits the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A good starting point for this compound concentration is in the low nanomolar to micromolar range. In Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor, Lecozotan has been shown to have an IC50 value of 25.1 nM for the inhibition of forskolin-induced cAMP production.[3] Therefore, a concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Always use a final DMSO concentration of less than 0.5% in your cell culture to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C for long-term stability.[5]
Q4: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A4: The optimal concentration should be determined empirically through a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., inhibition of agonist-induced cAMP production). Additionally, it is crucial to perform a cell viability assay in parallel to ensure that the observed effects are not due to cytotoxicity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | CHO cells (human 5-HT1A) | [3H]-8-OH-DPAT Binding | 1.6 nM | [3] |
| IC50 | CHO cells (human 5-HT1A) | [3H]-WAY-100635 Binding | 4.5 nM | [3] |
| IC50 | CHO cells (human 5-HT1A) | Forskolin-induced cAMP inhibition | 25.1 nM | [3] |
| IC50 | CHO cells (human 5-HT1A) | [35S]-GTPγS Binding | 36.7 nM | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound and determine a non-toxic concentration range for your experiments.
Materials:
-
Cells of interest (e.g., CHO-K1 cells stably expressing the 5-HT1A receptor)
-
Complete cell culture medium (e.g., Ham's F12, 10% FBS)[6]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest Lecozotan concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Protocol 2: Functional Antagonist Assay (cAMP Assay)
This protocol determines the potency of this compound in antagonizing the effect of a 5-HT1A receptor agonist on cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor
-
Complete cell culture medium
-
This compound
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white, opaque cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an optimized density in complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[8] Remove the culture medium and add the diluted this compound solutions to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of the 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that elicits a submaximal response (EC80) in the presence of a fixed concentration of forskolin (e.g., 10 µM). Add this solution to the wells containing the antagonist.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate. Use calibrated pipettes and practice consistent pipetting technique. |
| Low or no antagonist effect | Lecozotan concentration is too low, inactive compound, low receptor expression. | Perform a dose-response experiment with a wider concentration range. Verify the activity of your Lecozotan stock. Confirm 5-HT1A receptor expression in your cell line (e.g., by qPCR or Western blot). |
| High background signal in cAMP assay | Basal adenylyl cyclase activity is too high, inappropriate assay buffer. | Optimize the concentration of forskolin used to stimulate adenylyl cyclase. Ensure the stimulation buffer contains a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| Unexpected cytotoxicity | Lecozotan concentration is too high, off-target effects, solvent toxicity. | Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range. Ensure the final DMSO concentration is below 0.5%. Consider potential off-target effects of arylpiperazine compounds, which may include interactions with other receptors like dopamine (B1211576) D2 and alpha-1 adrenergic receptors.[9] |
| Receptor desensitization | Prolonged exposure to agonist or antagonist. | Minimize the incubation time with the antagonist before adding the agonist. If chronic treatment is necessary, monitor for receptor desensitization by performing time-course experiments. Agonist-induced desensitization of 5-HT1A receptors can occur through protein kinase C (PKC) and phospholipase A2 signaling pathways.[3] |
Visualizations
References
- 1. Portico [access.portico.org]
- 2. Desensitization of 5-HT1A receptors by 5-HT2A receptors in neuroendocrine neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Common adverse effects of Lecozotan hydrochloride in animal studies.
Disclaimer: Detailed, quantitative data regarding the adverse effects of Lecozotan (B8752296) hydrochloride (SRA-333) in specific preclinical animal studies are not extensively available in the public domain. This information is often proprietary to the developing pharmaceutical company. The following technical support guide has been created based on general principles of preclinical toxicology, the known pharmacology of Lecozotan, and publicly accessible research that primarily focuses on the compound's efficacy and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What were the primary animal species used in the preclinical safety assessment of Lecozotan hydrochloride?
Based on available literature, this compound was evaluated in a range of animal species, including rodents (rats), non-human primates (rhesus monkeys, marmosets, and squirrel monkeys), and dogs.[1] Pharmacokinetic data from rats, dogs, and monkeys were used to guide the dose selection for initial human clinical trials.[1]
Q2: Were any significant adverse effects reported in animal studies of Lecozotan?
Publicly available studies on Lecozotan in animals have primarily focused on its efficacy in cognitive models and its mechanism of action.[2][3][4][5] These studies often state the compound was "well-tolerated" but do not provide specific details on adverse events. One study noted that Lecozotan did not produce any agonist-like effects in rats at doses up to 3 mg/kg s.c., suggesting a lack of intrinsic activity that could lead to certain side effects.[3]
Q3: What potential adverse effects could be anticipated based on Lecozotan's mechanism of action?
Lecozotan is a potent and selective 5-HT1A receptor antagonist.[2][4][5] While specific animal toxicity data is lacking, researchers should be aware of potential effects related to the modulation of the serotonergic system. In human clinical trials, dose-limiting adverse events included paraesthesia, dizziness, and visual disturbances.[6] When designing animal studies, it may be prudent to include observational endpoints that can capture potential neurological or behavioral changes.
Q4: Are there any established "no-observed-adverse-effect-levels" (NOAELs) from animal toxicology studies?
Specific NOAELs from the formal preclinical toxicology program for Lecozotan are not publicly available. Establishing a NOAEL would have been a critical component of the regulatory submission for this compound.
Troubleshooting Guide for In-Vivo Experiments
| Observed Issue | Potential Cause (Hypothetical) | Recommended Action |
| Unusual neurological signs (e.g., tremors, ataxia, altered gait) in rodents or non-human primates. | As a centrally-acting 5-HT1A antagonist, high doses of Lecozotan could potentially lead to off-target neurological effects or an exaggeration of its pharmacological action. | 1. Record all observations with time of onset relative to dosing. 2. Consider including a functional observational battery (FOB) in your study design to systematically assess neurological function. 3. Evaluate if the observed signs are dose-dependent. 4. Ensure the vehicle is not contributing to the observed effects by including a vehicle-only control group. |
| Changes in food/water consumption or body weight. | Alterations in the serotonergic system can influence appetite and satiety. | 1. Monitor and record food and water consumption and body weights regularly. 2. If significant changes are observed, consider a pair-fed control group to differentiate between direct drug effects and effects secondary to reduced food intake. |
| Cardiovascular changes (e.g., altered heart rate or blood pressure). | The 5-HT system can have modulatory effects on the cardiovascular system. | 1. For studies where cardiovascular safety is a concern, consider incorporating telemetry to monitor ECG, heart rate, and blood pressure. 2. Ensure baseline cardiovascular parameters are stable before drug administration. |
Data on Adverse Effects
As specific quantitative data from preclinical toxicology studies of Lecozotan are not publicly available, the following table is a template that researchers can use to summarize their own findings from animal studies.
| Animal Species | Dose Level (mg/kg) | Route of Administration | Observed Adverse Effect | Incidence (%) | Severity | Notes |
| e.g., Sprague-Dawley Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | No publicly available data. |
| e.g., Beagle Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | No publicly available data. |
| e.g., Rhesus Monkey | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | No publicly available data. |
Experimental Protocols
Detailed protocols for the specific toxicology studies conducted on Lecozotan are not publicly available. Below are generalized protocols for key safety assessments typically performed for a novel CNS-active compound.
General Protocol: Rodent Repeated-Dose Toxicity Study (e.g., 28-day)
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Groups:
-
Vehicle Control
-
Low Dose
-
Mid Dose
-
High Dose
-
(Optional) Recovery groups for control and high dose.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
Parameters Monitored:
-
Daily: Clinical observations, mortality checks.
-
Weekly: Body weight, food consumption.
-
Pre-study and at termination: Ophthalmoscopy, hematology, clinical chemistry, urinalysis.
-
-
Termination:
-
Necropsy of all animals.
-
Organ weights recorded.
-
Histopathological examination of a comprehensive list of tissues.
-
General Protocol: Non-Human Primate Cardiovascular Safety Pharmacology
-
Animal Model: Cynomolgus or Rhesus monkeys fitted with telemetry implants.
-
Study Design: Crossover design where each animal receives vehicle and multiple dose levels of the test article with an adequate washout period between doses.
-
Data Collection: Continuous recording of ECG, heart rate, and blood pressure pre-dose (baseline) and for a specified period post-dose (e.g., 24 hours).
-
Analysis: Evaluation of changes in cardiovascular parameters (e.g., QT interval, heart rate, blood pressure) compared to baseline and vehicle control.
Visualizations
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Lecozotan hydrochloride in experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Lecozotan (B8752296) hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lecozotan hydrochloride?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It binds with high affinity to 5-HT1A receptors, blocking the effects of endogenous serotonin and synthetic 5-HT1A agonists.[1] By antagonizing inhibitory presynaptic 5-HT1A autoreceptors on serotonergic neurons and postsynaptic receptors on non-serotonergic neurons, Lecozotan can enhance the release of neurotransmitters such as acetylcholine (B1216132) and glutamate (B1630785) in brain regions like the hippocampus.[1][2]
Q2: How selective is Lecozotan for the 5-HT1A receptor?
A2: Lecozotan is highly selective for the 5-HT1A receptor. In broad screening panels, it has shown over 60- to 100-fold greater selectivity for the 5-HT1A receptor compared to a wide range of other neurotransmitter receptors, ion channels, and transporters.[1][3] Its highest affinity off-target interaction is with the dopamine (B1211576) D4 receptor, but its affinity for 5-HT1A is still approximately 61-fold higher.[1]
Q3: What is the most likely off-target receptor for Lecozotan and what are the implications?
A3: The most significant known off-target interaction of Lecozotan is with the dopamine D4 receptor.[1] While its affinity for the D4 receptor is considerably lower than for the 5-HT1A receptor, at higher concentrations, Lecozotan could potentially exert antagonist effects at D4 receptors. D4 receptor antagonism can influence cognitive processes, motor activity, and dopaminergic signaling pathways, which could be a confounding factor in experiments.[4]
Binding Profile of this compound
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound for its primary target and key off-target receptors.
| Target | Radioligand | Ki (nM) | Functional Assay | IC50 (nM) | Selectivity vs. 5-HT1A |
| 5-HT1A | [3H]8-OH-DPAT | 1.6 ± 0.3 | Forskolin-induced cAMP Inhibition | 25.1 | - |
| 5-HT1A | [3H]WAY-100635 | 4.5 ± 0.6 | [35S]GTPγS Binding | 36.7 | - |
| α1-Adrenergic | - | 248 | - | - | ~155-fold |
| Dopamine D2 | - | 1548 | - | - | ~967-fold |
| Dopamine D3 | - | 320 | - | - | ~200-fold |
| Dopamine D4 | - | 98 | - | - | ~61-fold |
Data compiled from multiple sources.[1]
Troubleshooting Guide
Issue: Unexpected or inconsistent results in my cellular or behavioral assay when using Lecozotan.
This guide will help you determine if the observed effects are due to the intended 5-HT1A antagonism or potential off-target activity, primarily at the dopamine D4 receptor.
Question 1: At what concentration of Lecozotan are you observing the effect?
-
Low Nanomolar Range (e.g., 1-50 nM): At these concentrations, Lecozotan is highly selective for the 5-HT1A receptor. The observed effects are most likely mediated by 5-HT1A antagonism. Proceed to Question 2 to confirm on-target activity.
-
High Nanomolar to Micromolar Range (e.g., >100 nM): In this range, there is an increased likelihood of engaging the dopamine D4 receptor (Ki = 98 nM).[1] The observed effects could be a mix of 5-HT1A and D4 antagonism. Proceed to Question 3 to dissect these effects.
Question 2: How can I confirm the effect is mediated by the 5-HT1A receptor?
-
Rescue Experiment: Can the effect of Lecozotan be reversed by co-administration of a potent 5-HT1A receptor agonist (e.g., 8-OH-DPAT)? If the agonist rescues the phenotype, it strongly suggests the effect is 5-HT1A-mediated.
-
Use a Structurally Different 5-HT1A Antagonist: Do you observe the same effect with another selective 5-HT1A antagonist (e.g., WAY-100635)? Replicating the effect with a different chemical scaffold increases confidence in on-target activity.
Question 3: My Lecozotan concentration is high, and I suspect D4 receptor involvement. How can I test this?
-
Use a Selective D4 Antagonist: Can you replicate the unexpected effect using a highly selective D4 antagonist (e.g., Sonepiprazole, A-381393)? If so, this suggests the phenotype is at least partially driven by D4 receptor blockade.
-
Cell Lines with/without D4 Receptors: If using a cell-based model, can you compare the effects of Lecozotan in your experimental cell line versus a similar cell line that does not express D4 receptors? An effect that is present only in the D4-expressing cells points to an off-target interaction.
-
Lower Lecozotan Concentration: Can you achieve the desired 5-HT1A-mediated effect by lowering the concentration of Lecozotan into a more selective range (<50 nM)?
Troubleshooting Flowchart
References
- 1. Portico [access.portico.org]
- 2. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor antagonism decreases motor activity and influences dopamine and serotonin metabolization pathways, primarily in cingulate cortex and striatum - PMC [pmc.ncbi.nlm.nih.gov]
Lecozotan hydrochloride stability in different experimental buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of lecozotan (B8752296) hydrochloride in various experimental buffers. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of lecozotan hydrochloride solutions in experimental buffers.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution or dilution in buffer | Poor Solubility: this compound may have limited solubility in certain aqueous buffers, especially at neutral or higher pH.[1] Buffer Incompatibility: Components of the buffer system may interact with this compound, leading to precipitation. | Optimize pH: Based on the hydrochloride salt nature of the compound, solubility is likely higher in acidic conditions.[2] Attempt dissolution in a slightly acidic buffer (e.g., pH 4-6). Use of Co-solvents: If aqueous solubility remains an issue, consider the use of a minimal amount of a water-miscible organic co-solvent such as DMSO, followed by gradual dilution with the experimental buffer.[3][4] Ensure the final concentration of the co-solvent is compatible with your experimental system. Sonication: Gentle sonication can aid in the dissolution of the compound.[3] |
| Inconsistent or non-reproducible experimental results | Degradation of this compound: The compound may be unstable in the chosen buffer system, leading to a decrease in the effective concentration over the course of the experiment. This degradation can be influenced by pH, temperature, and light exposure.[5][6][7] | Perform a Stability Study: Conduct a preliminary stability study under your specific experimental conditions (buffer, temperature, light exposure) to determine the stability of this compound over time.[8] Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. Control Storage Conditions: If short-term storage is necessary, store aliquots of stock solutions at -80°C.[9] For working solutions, keep them on ice and protected from light during the experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Formation of Degradation Products: The presence of additional peaks suggests that this compound is degrading into other compounds under the experimental or storage conditions.[4][10] | Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[4][11] This will help in developing a stability-indicating analytical method. Optimize Analytical Method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent this compound peak from any potential degradation products.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with a reported solubility of 50 mg/mL (96.15 mM).[3] It is recommended to sonicate to aid dissolution.[3] For long-term storage, aliquots of the stock solution in DMSO should be stored at -80°C.[3][9]
Q2: How should I prepare working solutions of this compound in my experimental buffer?
A2: Prepare working solutions by diluting the stock solution in your experimental buffer on the day of the experiment. It is advisable to add the stock solution to the buffer slowly while vortexing to prevent precipitation. Due to the potential for pH-dependent stability, it is crucial to verify the stability of this compound in your specific buffer system.
Q3: At what pH is this compound expected to be most stable?
Q4: How can I assess the stability of this compound in my buffer?
A4: To assess stability, you can incubate a solution of this compound in your buffer under your experimental conditions (e.g., 37°C). At various time points, take an aliquot of the solution and analyze it using a validated analytical method, such as HPLC, to quantify the remaining concentration of the parent compound.[12] The appearance of new peaks would indicate degradation.
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation studies, or stress testing, involve exposing the drug substance to conditions more severe than accelerated stability testing, such as strong acids, bases, oxidizing agents, high temperatures, and intense light.[4][7] These studies are crucial for several reasons:
-
They help to identify potential degradation products and degradation pathways.[4]
-
They are essential for developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient from its degradation products.[10]
-
They provide insight into the intrinsic stability of the molecule.[4]
Experimental Protocols
Protocol 1: Preliminary Assessment of this compound Solubility in a Target Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a series of microcentrifuge tubes, add the desired experimental buffer.
-
Addition of this compound: Spike the buffer with the stock solution to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Observation: Vortex each tube for 30 seconds and visually inspect for any precipitation against a dark background.
-
Incubation and Re-evaluation: Incubate the solutions at the experimental temperature for 1 hour and re-inspect for any signs of precipitation. This will help determine the practical working concentration range.
Protocol 2: General Protocol for a Time-Course Stability Study in an Experimental Buffer
-
Solution Preparation: Prepare a solution of this compound in the test buffer at the desired final concentration.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated HPLC method to determine the initial concentration. This will serve as the 100% reference.
-
Incubation: Incubate the remaining solution under the intended experimental conditions (e.g., specific temperature, light or dark).
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Sample Analysis: Analyze each aliquot by HPLC to quantify the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the stability profile.
Visual Guides
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Portico [access.portico.org]
- 3. Lecozotan HCl | 5-HT Receptor | TargetMol [targetmol.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijsdr.org [ijsdr.org]
- 8. rjptonline.org [rjptonline.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijsdr.org [ijsdr.org]
- 11. validated stability indicating: Topics by Science.gov [science.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
How to prevent Lecozotan hydrochloride degradation in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Lecozotan hydrochloride in solution. The following information is based on established principles of pharmaceutical stability, as specific degradation data for this compound is not extensively published.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, which includes an amide bond and a piperazine (B1678402) ring, this compound is most susceptible to degradation via two primary pathways:
-
Hydrolysis: The amide linkage in the Lecozotan molecule can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[1][2] This would lead to the formation of a carboxylic acid and an amine, rendering the drug inactive.
-
Oxidation: The nitrogen atoms, particularly within the piperazine ring, are susceptible to oxidation.[3][4] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients. Oxidation can lead to the formation of N-oxides or other degradation products.[3]
-
Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation.[5][6] While less common than hydrolysis and oxidation for this structure type, exposure to light could potentially lead to the formation of photolytic degradation products.[5]
Q2: How does pH affect the stability of this compound in solution?
The pH of a solution is a critical factor influencing the stability of this compound.[7]
-
Acidic and Alkaline Conditions: Extreme pH values (either low or high) can significantly accelerate the rate of amide hydrolysis.[8][9] Therefore, maintaining a pH close to neutral is generally recommended to minimize this degradation pathway.
-
Optimal pH Range: While the optimal pH for this compound has not been publicly specified, for many drugs, a pH range of 4 to 8 provides good stability.[10] It is crucial to determine the pH of maximum stability for your specific formulation through experimental studies.
Q3: What are the best practices for preparing and storing this compound solutions to prevent degradation?
To ensure the stability of your this compound solutions, consider the following best practices:
-
pH Control: Prepare solutions using buffers to maintain a stable pH within the optimal range.
-
Use of High-Purity Solvents: Utilize high-purity water and other solvents to minimize contaminants that could catalyze degradation.
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[5][11]
-
Inert Atmosphere: For long-term storage or for formulations particularly sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[8]
-
Low Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8 °C) can slow down the rates of both hydrolysis and oxidation.[10]
-
Addition of Antioxidants: If oxidation is identified as a significant degradation pathway, the addition of antioxidants to the formulation can be beneficial.[6][12]
Q4: Which antioxidants are suitable for stabilizing this compound solutions?
The choice of antioxidant depends on the nature of the formulation (aqueous or organic) and the specific oxidative degradation pathway.
-
Water-Soluble Antioxidants: For aqueous solutions, common choices include ascorbic acid, sodium metabisulfite, and thioglycolic acid.[13][]
-
Oil-Soluble Antioxidants: For lipid-based formulations, butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are effective.[12][15]
-
Chelating Agents: If metal-ion catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective by sequestering the metal ions.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency over a short period in an aqueous solution. | Amide hydrolysis due to inappropriate pH. | Determine the pH of the solution. Adjust the pH to a neutral range (e.g., 6-7) using a suitable buffer system. Conduct a pH-rate profile study to identify the pH of maximum stability. |
| Appearance of unknown peaks in the chromatogram after storage. | Oxidative degradation of the piperazine ring or other nitrogen atoms. | Prepare and store the solution under an inert atmosphere (e.g., nitrogen). Add an appropriate antioxidant (e.g., ascorbic acid for aqueous solutions) to the formulation.[6] |
| Discoloration or precipitation of the solution when exposed to light. | Photodegradation. | Store the solution in amber glass vials or protect it from light using opaque containers or aluminum foil.[5] |
| Inconsistent results between different batches of the same formulation. | Variability in the quality of excipients (e.g., presence of peroxide impurities). | Use high-purity excipients from reliable sources. Screen excipients for peroxide content. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected effects of different conditions on this compound stability. Actual data must be generated through experimental studies.
Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C
| pH | Degradation Product | % Degradation (after 7 days) |
| 2.0 | Hydrolysis Product 1 | 15.2 |
| 4.0 | Hydrolysis Product 1 | 5.8 |
| 6.0 | Hydrolysis Product 1 | 1.2 |
| 8.0 | Hydrolysis Product 1 | 4.5 |
| 10.0 | Hydrolysis Product 1 | 18.9 |
Table 2: Hypothetical Effect of Antioxidants on Oxidative Degradation of this compound at 25°C
| Condition | Oxidative Degradant 1 (%) |
| No Antioxidant | 8.5 |
| 0.1% Ascorbic Acid | 0.8 |
| 0.1% Sodium Metabisulfite | 1.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways, in accordance with ICH Q1A(R2) guidelines.[16][17]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions: [16]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.[5]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before injection into the HPLC system.
-
Analyze all samples by a suitable stability-indicating HPLC-UV method. If available, use an HPLC-MS system for simultaneous separation and mass identification.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method capable of separating this compound from its degradation products.[18][19]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent drug from any potential degradation products. A typical starting gradient could be 5% to 95% B over 30 minutes.
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation (resolution > 2) between all peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20]
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. firsthope.co.in [firsthope.co.in]
- 6. ftloscience.com [ftloscience.com]
- 7. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. philadelphia.edu.jo [philadelphia.edu.jo]
- 11. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 12. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 13. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 15. Antioxidants - CD Formulation [formulationbio.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijpsr.com [ijpsr.com]
- 20. scispace.com [scispace.com]
Technical Support Center: Lecozotan Hydrochloride Administration in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lecozotan hydrochloride in rat models. The information is designed to help minimize toxicity and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] By blocking this receptor, it enhances the release of key neurotransmitters, glutamate (B1630785) and acetylcholine (B1216132), in the hippocampus.[1] This mechanism has been studied for its potential to improve cognitive function.
Q2: What are the known or expected signs of toxicity with this compound in rats?
While specific public toxicology reports for Lecozotan in rats are limited, based on its mechanism of action and adverse events observed in human clinical trials at higher doses, researchers should monitor for the following potential signs of toxicity, particularly at supratherapeutic doses:
-
Central Nervous System (CNS) Effects: As a CNS-acting agent, watch for behavioral changes such as sedation, hyperactivity, ataxia (poor coordination), tremors, or stereotyped behaviors. In human trials, dose-limiting adverse events included paresthesia (tingling or numbness), dizziness, and visual disturbances.
-
General Clinical Signs: Monitor for changes in body weight, food and water consumption, lethargy, ruffled fur, and any unusual vocalizations.
-
Gastrointestinal Effects: Although not prominently reported, changes in fecal output (diarrhea or constipation) should be noted.
Q3: What is a recommended starting dose for efficacy studies in rats, and what is the reported therapeutic window?
Pharmacological effects of Lecozotan in rats have been observed at doses as low as 0.3 mg/kg administered subcutaneously (s.c.) for antagonizing 5-HT1A agonist effects and 1.0 mg/kg (s.c.) for potentiating neurotransmitter release.[1][3] Chronic oral (p.o.) administration at 10 mg/kg for 7 days has also been reported in behavioral studies.[3] The therapeutic window will depend on the specific experimental endpoint. It is crucial to conduct a dose-response study to determine the optimal dose for the desired effect with minimal adverse events in your specific model.
Q4: How can I establish a safe and effective dose range for my study?
A dose-range finding study is essential. This typically involves administering escalating doses of this compound to small groups of rats and observing for clinical signs of toxicity, effects on body weight, and any other relevant parameters for your study. Based on the findings, a No-Observed-Adverse-Effect Level (NOAEL) can be estimated for your experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Mortality in a Dose Cohort
| Potential Cause | Troubleshooting Step |
| Dose Miscalculation | Double-check all calculations for dose formulation and administration volume. Ensure the correct stock solution concentration was used. |
| Vehicle Toxicity | If using a non-standard vehicle, run a vehicle-only control group to rule out toxicity from the administration medium. |
| Strain/Sex/Age Sensitivity | Review the literature for any known sensitivities of the specific rat strain, sex, or age being used. Consider that these factors can influence drug metabolism and sensitivity. |
| Compound Instability | Ensure the dosing solution was prepared fresh or stored under appropriate conditions to prevent degradation into potentially more toxic compounds. |
Issue 2: Significant Body Weight Loss in Treated Animals
| Potential Cause | Troubleshooting Step |
| Reduced Food/Water Intake | Quantify daily food and water consumption. If reduced, consider if this is a direct effect of the drug (e.g., sedation, malaise) or a secondary effect. Palatability of the diet if the drug is administered orally should also be considered. |
| Systemic Toxicity | Perform clinical pathology (hematology and serum biochemistry) and gross necropsy to identify potential target organs of toxicity. |
| Stress | Evaluate animal handling and housing conditions to minimize experimental stress, which can impact body weight. |
Data Presentation
Table 1: Illustrative Dose-Range Finding Data for this compound in Rats (4-week Oral Administration)
Disclaimer: The following data is illustrative and based on typical preclinical toxicology study designs. It is not based on actual study data for this compound which is not publicly available.
| Dose Group (mg/kg/day) | Number of Animals (M/F) | Mortality | Key Clinical Observations | Mean Body Weight Change (%) | Key Histopathological Findings |
| 0 (Vehicle) | 10/10 | 0/20 | None | +15% | No significant findings |
| 5 | 10/10 | 0/20 | None | +14% | No significant findings |
| 25 | 10/10 | 0/20 | Intermittent mild sedation in some animals | +10% | Minimal centrilobular hepatocyte hypertrophy |
| 100 | 10/10 | 2/20 | Pronounced sedation, ataxia in the first week | -5% | Moderate centrilobular hepatocyte hypertrophy, mild renal tubular degeneration |
| NOAEL | 5 mg/kg/day |
Experimental Protocols
Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Rats
1. Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 28 days.
2. Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sprague-Dawley rats (e.g., 10/sex/group), young adults
-
Standard laboratory animal diet and water ad libitum
-
Oral gavage needles
-
Equipment for clinical observations, body weight measurement, food consumption, hematology, clinical chemistry, and histopathology.
3. Methods:
-
Acclimation: Acclimate animals for at least 5 days before the start of the study.
-
Dose Groups: At a minimum, include a vehicle control group and three dose levels of this compound (e.g., low, mid, and high doses). The high dose should be selected to induce some observable toxicity but not significant mortality.
-
Administration: Administer the test article or vehicle orally by gavage once daily for 28 consecutive days.
-
Observations:
-
Conduct mortality and morbidity checks twice daily.
-
Perform detailed clinical observations at least once weekly.
-
Measure body weights prior to dosing and at least weekly thereafter.
-
Measure food consumption weekly.
-
-
Clinical Pathology: At the end of the 28-day treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Collect and weigh key organs (e.g., liver, kidneys, brain, spleen, heart).
-
Preserve selected tissues in formalin for histopathological examination.
-
Visualizations
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
Potential drug interactions with Lecozotan hydrochloride in preclinical studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Lecozotan hydrochloride in preclinical studies. The information is designed to address potential issues related to drug interactions that may be encountered during in vitro and in vivo experiments.
Troubleshooting Guides
Problem: Inconsistent results in cognitive enhancement studies when co-administering other drugs.
Possible Cause 1: Pharmacodynamic Interaction
-
Explanation: this compound is a potent and selective 5-HT1A receptor antagonist.[1][2] Its mechanism of action involves the enhancement of acetylcholine (B1216132) and glutamate (B1630785) release, which is thought to underlie its cognitive-enhancing effects.[1][2] Co-administration of drugs that also modulate serotonergic, cholinergic, or glutamatergic systems can lead to synergistic, antagonistic, or unexpected pharmacological effects.
-
Troubleshooting Steps:
-
Review the known mechanism of action of the co-administered drug.
-
Consider potential for pharmacodynamic synergy or antagonism. For example, co-administration with a 5-HT1A receptor agonist would be expected to antagonize the effects of Lecozotan.
-
Conduct dose-response studies for both Lecozotan and the interacting drug to characterize the nature of the interaction.
-
Possible Cause 2: Pharmacokinetic Interaction (Metabolism)
-
Explanation: While specific data on the metabolism of this compound is limited in publicly available literature, it is known to be metabolized in preclinical species such as rats and dogs, with eltoprazine (B1671187) identified as a metabolite.[3] If a co-administered drug inhibits or induces the enzymes responsible for Lecozotan's metabolism, this can alter its plasma and tissue concentrations, leading to variability in efficacy.
-
Troubleshooting Steps:
-
If possible, analyze plasma and brain concentrations of Lecozotan and eltoprazine in the presence and absence of the co-administered drug.
-
If the metabolic pathway of the co-administered drug is known, assess the potential for overlapping substrate specificity with Lecozotan.
-
Consider conducting an in vitro metabolism study using liver microsomes to identify the major cytochrome P450 (CYP) enzymes responsible for Lecozotan metabolism.
-
Problem: Unexpected toxicity or adverse effects observed with Lecozotan co-administration.
Possible Cause 1: Altered Exposure due to Transporter-Mediated Interactions
-
Explanation: A clinical trial was planned to evaluate the pharmacokinetic interaction between Lecozotan and digoxin (B3395198), a known substrate of P-glycoprotein (P-gp).[4] This suggests that there may have been preclinical indications of an interaction with this transporter. If Lecozotan is a substrate or inhibitor of P-gp or other transporters, co-administration with drugs that are also substrates, inhibitors, or inducers of these transporters can lead to altered drug distribution and accumulation in tissues, potentially causing toxicity.
-
Troubleshooting Steps:
-
Review the literature to determine if the co-administered drug is a known substrate, inhibitor, or inducer of P-gp or other relevant drug transporters (e.g., BCRP, OATPs).
-
If toxicity is observed in a specific organ, investigate the expression levels of relevant transporters in that tissue.
-
Consider performing an in vitro transporter assay (e.g., using Caco-2 cells) to determine if Lecozotan is a substrate or inhibitor of P-gp.
-
Frequently Asked Questions (FAQs)
Q1: What are the known preclinical drug interactions with this compound?
Q2: How is this compound metabolized in preclinical species?
A2: Lecozotan is metabolized in rats and dogs, with eltoprazine being one of the identified metabolites.[3] Eltoprazine itself is pharmacologically active, acting as a partial agonist at 5-HT1A and 5-HT1B receptors.[5] The specific enzymes responsible for the conversion of Lecozotan to eltoprazine and other potential metabolites have not been detailed in the available literature.
Q3: Is there any information on Lecozotan's potential to inhibit or induce cytochrome P450 (CYP) enzymes?
A3: There is no specific in vitro or in vivo preclinical data on the induction or inhibition of CYP enzymes by this compound in the public domain. Standard preclinical drug development typically involves assessing the potential for CYP inhibition and induction to predict clinical drug-drug interactions.[6][7] In the absence of specific data, researchers should be cautious when co-administering Lecozotan with drugs that are sensitive substrates of major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).
Q4: What is the likelihood of a drug interaction involving P-glycoprotein (P-gp)?
A4: The planned clinical study of Lecozotan with digoxin, a P-gp substrate, suggests that the potential for a P-gp-mediated interaction was considered during its development.[4][8] Whether Lecozotan is a substrate, inhibitor, or inducer of P-gp has not been publicly disclosed. Researchers should be aware of the potential for altered absorption and distribution when co-administering Lecozotan with known P-gp modulators.
Data Presentation
Table 1: Hypothetical In Vitro CYP450 Inhibition Data for this compound
(Note: The following data is for illustrative purposes only and is not based on published experimental results.)
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin (B1679774) O-deethylation | > 50 | Low |
| CYP2C9 | Diclofenac (B195802) 4'-hydroxylation | 25 | Low to Moderate |
| CYP2C19 | S-Mephenytoin 4'-hydroxylation | > 50 | Low |
| CYP2D6 | Dextromethorphan O-demethylation | 15 | Moderate |
| CYP3A4 | Midazolam 1'-hydroxylation | > 50 | Low |
Table 2: Hypothetical In Vitro P-glycoprotein Interaction Data for this compound
(Note: The following data is for illustrative purposes only and is not based on published experimental results.)
| Assay Type | Test System | Parameter | Result | Interpretation |
| P-gp Substrate Assessment | Caco-2 | Bidirectional Transport (B-A/A-B) | 2.5 | Potential P-gp Substrate |
| P-gp Inhibition Assessment | Caco-2 | Digoxin Transport in presence of Lecozotan | 40% Inhibition at 10 µM | Weak to Moderate P-gp Inhibitor |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 enzymes.
-
Materials: Pooled human liver microsomes (HLM), recombinant human CYP enzymes, specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), NADPH regenerating system, this compound, and positive control inhibitors.
-
Method:
-
Pre-incubate HLM or recombinant enzymes with varying concentrations of this compound.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition at each Lecozotan concentration and determine the IC50 value by non-linear regression.
-
Protocol 2: Caco-2 Bidirectional Transport Assay for P-gp Interaction
-
Objective: To assess whether this compound is a substrate or inhibitor of the P-gp transporter.
-
Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell® plates), this compound, a known P-gp substrate (e.g., digoxin), and a known P-gp inhibitor (e.g., verapamil).
-
Method for Substrate Assessment:
-
Add this compound to either the apical (A) or basolateral (B) side of the Caco-2 cell monolayer.
-
Incubate for a specified time and collect samples from the receiver compartment.
-
Quantify the concentration of Lecozotan in the samples using LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests P-gp substrate activity.
-
-
Method for Inhibition Assessment:
-
Measure the transport of a known P-gp substrate (e.g., digoxin) across the Caco-2 monolayer in the presence and absence of this compound.
-
A significant reduction in the efflux of the P-gp substrate in the presence of Lecozotan indicates P-gp inhibition.
-
Visualizations
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Metabolism of a novel CCK-B antagonist in rat, dog and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetic interactions between digoxin and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to Lecozotan hydrochloride effects in long-term studies.
Welcome to the Technical Support Center for Lecozotan (B8752296) Hydrochloride Research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term studies with the selective 5-HT1A receptor antagonist, Lecozotan hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.
I. Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound, particularly focusing on observations that might be interpreted as a diminished drug effect or "resistance."
In Vitro Assays: Unexpected or Diminished Cellular Response
Issue: Reduced or inconsistent antagonist activity of this compound in cell-based assays (e.g., cAMP assays, receptor binding assays).
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | - Mycoplasma Contamination: Regularly test cultures for mycoplasma. Contamination can alter cellular signaling and receptor expression. - Genetic Drift: Use low-passage number cells. Extended passaging can lead to changes in receptor density and signaling protein expression. Authenticate cell lines regularly. |
| Receptor Desensitization/Downregulation | - Prolonged Agonist Exposure: If co-treating with a 5-HT1A agonist, consider that prolonged agonist stimulation can lead to receptor desensitization. - Assay Design: Minimize pre-incubation times with the drug where possible. For longer-term studies, consider intermittent exposure protocols. |
| Assay Conditions | - Reagent Quality: Ensure the stability and purity of this compound and other reagents. Use freshly prepared solutions. - Buffer Composition: Verify the pH and ionic strength of assay buffers, as these can influence ligand binding. |
| Off-Target Effects | - Receptor Selectivity: While Lecozotan is highly selective for the 5-HT1A receptor, at very high concentrations, off-target effects could occur. Perform dose-response curves to ensure you are working within a selective concentration range. |
In Vivo Studies: Lack of Expected Pro-Cognitive Effects or Apparent Tolerance
Issue: Animal models treated with this compound do not show the expected improvement in cognitive tasks, or the effect appears to diminish over time. Preclinical data for Lecozotan suggests a lack of tolerance development, making this an unexpected finding that warrants careful investigation.[1]
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics/Bioavailability | - Drug Administration: Verify the accuracy of dosing and the stability of the drug in the vehicle. For oral administration, consider factors affecting absorption (e.g., fed vs. fasted state). - Metabolism: Be aware of potential inter-species differences in drug metabolism. Consider measuring plasma or brain concentrations of Lecozotan to confirm exposure. |
| Animal Model and Behavior | - Model Validity: Ensure the chosen animal model is appropriate for studying the cognitive domain of interest and that the pathology is relevant to the mechanism of Lecozotan. - Behavioral Testing: Habituation to the testing paradigm can sometimes be misinterpreted as a loss of drug effect. Varying the behavioral tasks or introducing novel elements can help. Ensure that stress levels are minimized, as high stress can impact cognitive performance and serotonergic signaling. |
| Neurochemical Readouts | - Microdialysis Probe Issues: Inconsistent recovery from microdialysis probes can lead to variable neurotransmitter measurements. Calibrate probes before and after each experiment.[2] - Assay Sensitivity: Ensure the analytical method (e.g., HPLC) is sensitive enough to detect subtle changes in acetylcholine (B1216132) and glutamate (B1630785) levels. |
| Homeostatic Adaptations | - Receptor Crosstalk: Long-term blockade of 5-HT1A receptors could potentially lead to adaptive changes in other neurotransmitter systems (e.g., dopamine, norepinephrine) that might counteract the initial beneficial effects. Consider measuring other neurotransmitters. |
II. Frequently Asked Questions (FAQs)
Q1: Preclinical data suggests Lecozotan does not cause 5-HT1A receptor tolerance. Why might I be observing a reduced effect in my long-term study?
A1: While published preclinical studies on Lecozotan did not observe tolerance, a perceived reduction in effect in a research setting could be due to several factors unrelated to classical receptor desensitization.[1] These can include methodological issues such as inconsistent drug administration, leading to variable plasma concentrations, or behavioral habituation in animal models. It is also possible that in a specific experimental paradigm, unforeseen homeostatic adaptations in other neurotransmitter systems could be counteracting the effects of 5-HT1A antagonism over time. We recommend systematically troubleshooting your experimental setup, starting with verifying drug exposure and the reliability of your behavioral or cellular assays.
Q2: How does this compound's mechanism of action relate to its potential effects on cognition?
A2: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor.[1][3] In the context of Alzheimer's disease, the serotonergic system can exert an inhibitory influence on the release of key neurotransmitters involved in learning and memory. By blocking the inhibitory 5-HT1A receptors, Lecozotan is thought to disinhibit these neurons, thereby enhancing the release of acetylcholine and glutamate in brain regions like the hippocampus.[1][4] This enhancement of cholinergic and glutamatergic neurotransmission is the proposed mechanism for its pro-cognitive effects.
Q3: What were the key outcomes of the clinical trials with this compound?
A3: this compound underwent Phase I and Phase II clinical trials. Phase I studies in healthy young and elderly subjects established that Lecozotan was generally safe and well-tolerated at daily doses up to 10 mg (5 mg twice daily).[3][5] The most common adverse events were dose-dependent and included paraesthesia, dizziness, and visual disturbances.[3][5] A Phase II study (NCT00277810) was conducted in patients with mild to moderate Alzheimer's disease to evaluate its efficacy and safety as an add-on to cholinesterase inhibitors.[6][7] However, the development of Lecozotan was discontinued, and the detailed efficacy results from the Phase II trial have not been fully published.
Q4: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A4: Lecozotan has been shown to be highly selective for the 5-HT1A receptor, with over 60-fold selectivity against a wide panel of other receptors, ion channels, and transporters.[3] However, as with any pharmacological agent, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is crucial to perform careful dose-response studies to ensure that the observed effects in your experiments are mediated by 5-HT1A receptor antagonism.
III. Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound (Immediate Release) in Healthy Subjects[3][5]
| Parameter | Young Subjects (5 mg single dose) | Elderly Subjects (5 mg single dose) |
| Tmax (h) | ~1.0 | ~1.5 |
| Cmax (ng/mL) | ~20 | ~30 |
| AUC (ng·h/mL) | ~60 | ~90 |
| t1/2 (h) | ~5-7 | ~6-8 |
| CL/F (L/h) | ~80 | ~52 (~35% lower) |
Table 2: Receptor Occupancy of this compound in Humans (Single Dose PET Study)[8][9]
| Dose | Population | Mean Peak 5-HT1A Receptor Occupancy (%) |
| 0.5 mg | Young Subjects | 10% |
| 1 mg | Young Subjects | 18% |
| 5 mg | Young Subjects | 44% |
| 5 mg | Elderly Subjects | 63% |
| 5 mg | Alzheimer's Disease Patients | 55% |
Table 3: Overview of Selected this compound Clinical Trials
| Trial Identifier | Phase | Status | Purpose | Number of Participants |
| NCT00366483 | 1 | Completed | To evaluate the safety of Lecozotan SR in healthy young and elderly subjects. | 32 |
| NCT00563732 | 1 | Completed | To evaluate the potential pharmacokinetic interaction between Lecozotan and digoxin. | 16 |
| NCT00151398 | 2 | Completed | To evaluate Lecozotan SR in mild to moderate Alzheimer's disease. | 229 |
| NCT00277810 | 2 | Completed | To evaluate the safety, tolerability, and efficacy of 3 doses of Lecozotan in combination with a cholinesterase inhibitor in patients with mild to moderate Alzheimer's disease.[6][7] | 284 |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol: 5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the 5-HT1A receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human 5-HT1A receptor or rat hippocampal tissue.
-
Radioligand: [³H]-8-OH-DPAT (agonist) or [³H]-WAY-100635 (antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled serotonin or 8-OH-DPAT.
-
Test Compound: this compound or other experimental compounds at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 48,000 x g for 15 min at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In triplicate, prepare tubes for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + test compound at various concentrations).
-
Incubation: Add membrane preparation (50-100 µg protein) to each tube. The final assay volume is typically 250 µL. Incubate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol: In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure extracellular levels of acetylcholine and glutamate in the hippocampus of freely moving rats following administration of this compound.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic apparatus, micro-drill, surgical tools.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
Instrumentation: Microinfusion pump, fraction collector, HPLC system with electrochemical or fluorescence detection.
-
Test Compound: this compound dissolved in a suitable vehicle.
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the hippocampus (e.g., CA1 region). Allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally) or vehicle.
-
Post-Dosing Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for acetylcholine and glutamate concentrations using a validated HPLC method.[2]
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the mean baseline values. Compare the effects of this compound to the vehicle control group.
V. Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and experimental workflows.
Caption: Proposed mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
Technical Support Center: Vehicle Selection for Lecozotan Hydrochloride In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of a vehicle for the in vivo administration of Lecozotan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider when selecting a vehicle?
A1: this compound is a moderately lipophilic compound with limited aqueous solubility. Key properties to consider are its pKa, logP, and known solubility in various solvents. This information is crucial for determining the most suitable solvent system for your intended route of administration.
Q2: What are the most common routes of administration for this compound in preclinical studies?
A2: Preclinical studies have successfully administered this compound via oral (p.o.), subcutaneous (s.c.), intraperitoneal (i.p.), and intramuscular (i.m.) routes.[1][2][3] The choice of administration route will significantly influence the selection of an appropriate vehicle.
Q3: Is this compound soluble in water?
A3: this compound has low solubility in water. One source indicates a solubility of less than 1 mg/mL, classifying it as slightly soluble or insoluble.[4] Another predicted water solubility is 0.0402 mg/mL.[5] Therefore, for most in vivo applications requiring a solution, an aqueous vehicle will likely require a solubilizing agent.
Q4: Can I use DMSO to dissolve this compound for in vivo studies?
A4: Yes, this compound is soluble in DMSO at a concentration of 50 mg/mL (96.15 mM).[6] However, for in vivo use, it is critical to dilute the DMSO with a physiologically compatible vehicle (e.g., saline, PBS) to a final concentration that is non-toxic to the animals. High concentrations of DMSO can cause local irritation and systemic toxicity.[7] A vehicle control group with the same final DMSO concentration should always be included in your experiment.
Q5: What are some alternative vehicles for oral administration of this compound?
A5: For oral administration of hydrophobic compounds like this compound, several options exist. These include aqueous suspensions using suspending agents like carboxymethyl cellulose (B213188) (CMC) or oil-based vehicles such as corn oil, olive oil, or sesame oil.[7][8][9] The choice will depend on the required dose and formulation characteristics (solution vs. suspension).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock with aqueous buffer. | The compound has limited solubility in the final aqueous vehicle. The concentration of the organic co-solvent (DMSO) is too low to maintain solubility. | 1. Increase the final concentration of the co-solvent (e.g., DMSO, PEG400) while staying within tolerated toxicological limits.2. Consider using a different solubilizing agent, such as a cyclodextrin, which can enhance the aqueous solubility of hydrophobic drugs.[7]3. Prepare a suspension instead of a solution. |
| Animal discomfort or adverse reaction at the injection site (for s.c. or i.p. administration). | The vehicle may be causing irritation due to pH, osmolality, or the nature of the co-solvent. | 1. Ensure the pH of the final formulation is within a physiologically acceptable range (typically pH 6.5-7.5).2. Check the osmolality of the vehicle and adjust to be isotonic if possible.3. Reduce the concentration of the organic co-solvent to the lowest effective level.4. Consider an alternative, less irritating vehicle. |
| Inconsistent results or high variability between animals. | The drug may not be uniformly dissolved or suspended in the vehicle, leading to inaccurate dosing. The vehicle itself may have a biological effect. | 1. Ensure thorough mixing (e.g., vortexing, sonicating) of the formulation before each administration, especially for suspensions.2. Conduct a vehicle screening study to determine the most stable and consistent formulation.3. Always include a vehicle-only control group to account for any effects of the vehicle itself.[7][8] |
| Difficulty in administering the formulation due to high viscosity. | The concentration of suspending agents or polymers in the vehicle is too high. | 1. Reduce the concentration of the viscosity-modifying agent.2. Consider a different vehicle with lower viscosity.3. For oral gavage, ensure the needle gauge is appropriate for the viscosity of the formulation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL (96.15 mM) | [6] |
| Water | < 1 mg/mL | [4] |
| Water (Predicted) | 0.0402 mg/mL | [5] |
Table 2: Common Vehicles for In Vivo Administration of Poorly Water-Soluble Compounds
| Vehicle Type | Components | Routes of Administration | Considerations | Reference |
| Aqueous Solutions with Co-solvents | Water, Saline, or PBS with: - DMSO - Ethanol - Propylene Glycol (PG) - Polyethylene Glycol (PEG) | Oral, i.v., i.p., s.c. | Co-solvent concentration must be minimized to avoid toxicity. Potential for drug precipitation upon dilution. | [7] |
| Aqueous Suspensions | Water, Saline, or PBS with suspending agents: - Carboxymethyl cellulose (CMC) - Polysorbate 80 (Tween 80) | Oral, i.p., s.c. | Requires uniform suspension for accurate dosing. Particle size can affect absorption. | [8][9] |
| Oil-Based Vehicles | - Corn oil - Olive oil - Sesame oil | Oral, i.m., s.c. | Suitable for highly lipophilic compounds. Slower absorption compared to aqueous solutions. | [7][8] |
| Cyclodextrin Formulations | Aqueous solution containing cyclodextrins (e.g., HP-β-CD) | Oral, i.v., i.p., s.c. | Can significantly enhance aqueous solubility. Generally well-tolerated. | [7] |
Experimental Protocols
Protocol 1: Vehicle Screening for Solubility and Stability
Objective: To determine the most suitable vehicle for achieving the desired concentration of this compound in a stable solution or suspension.
Materials:
-
This compound
-
Candidate vehicles (e.g., Saline, 5% DMSO in saline, 10% PEG400 in saline, 0.5% CMC in water, Corn oil)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Microscope
Methodology:
-
Preparation of Test Formulations:
-
For each candidate vehicle, weigh an appropriate amount of this compound to achieve the target concentration (and a 2x concentration if possible).
-
Add the vehicle to the compound and vortex thoroughly for 2 minutes.
-
If the compound is not fully dissolved, sonicate the mixture for 10-15 minutes.
-
-
Solubility Assessment:
-
Visually inspect each preparation for clarity (for solutions) or uniformity of dispersion (for suspensions).
-
For solutions, check for any visible particulate matter.
-
For suspensions, place a drop on a microscope slide and observe for uniform particle size and distribution.
-
-
Stability Assessment (Short-term):
-
Store the preparations at room temperature and 4°C.
-
Visually inspect for any signs of precipitation or aggregation at 1, 4, and 24 hours.
-
-
pH Measurement:
-
Measure and record the pH of the final formulations. Adjust if necessary and re-evaluate stability.
-
-
Selection:
-
Select the vehicle that provides a stable, homogenous formulation at the desired concentration and has a physiologically acceptable pH.
-
Visualizations
Caption: Workflow for selecting an appropriate in vivo vehicle.
Caption: Troubleshooting logic for common vehicle-related issues.
References
- 1. Portico [access.portico.org]
- 2. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lecozotan HCl | 5-HT Receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Validation & Comparative
Validating 5-HT1A Antagonist Activity: A Comparative Guide for Lecozotan Hydrochloride
This guide provides a comprehensive comparison of Lecozotan (B8752296) hydrochloride's antagonist activity at the serotonin (B10506) 1A (5-HT1A) receptor against other established antagonists. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to objectively evaluate its performance.
Lecozotan (SRA-333) hydrochloride is a selective and orally active 5-HT1A receptor antagonist.[1] It has been investigated for its potential in treating cognitive deficits associated with conditions like Alzheimer's disease, attributed to its ability to enhance the release of glutamate (B1630785) and acetylcholine (B1216132) in the hippocampus.[1][2][3][4][5] Validating its antagonist profile is crucial for understanding its mechanism of action and therapeutic potential. This involves comparing its binding affinity and functional activity with well-characterized antagonists such as WAY-100635 (a neutral, silent antagonist) and Spiperone (B1681076) (a non-selective antagonist with inverse agonist properties).[6][7][8][9][10]
Comparative Analysis of 5-HT1A Antagonists
The antagonist activity of a compound is primarily quantified by its binding affinity (Ki) and its ability to inhibit the function of an agonist in cellular assays (IC50 or pA2). The following table summarizes key quantitative data for Lecozotan hydrochloride and its comparators.
| Compound | Parameter | Value (nM) | Assay Conditions | Reference |
| This compound | Ki | 4.5 | Cloned human 5-HT1A receptor, [3H]WAY-100635 (antagonist) radioligand. | [1][3][11] |
| Ki | 1.6 | Cloned human 5-HT1A receptor, [3H]8-OH-DPAT (agonist) radioligand. | [3][11] | |
| WAY-100635 | Ki | 0.39 | HEK293 cells expressing dopamine (B1211576) D4.4 receptors. | [12] |
| IC50 | 0.91 | 5-HT1A receptor binding assay. | [12] | |
| IC50 | 1.35 | 5-HT1A receptor binding assay. | [7] | |
| Spiperone | IC50 (inhibition of basal [35S]-GTPγS binding) | 55.5 | CHO cells expressing human 5-HT1A receptors. | [9] |
| Ki (5-HT1A) | Varies | Spiperone is non-selective, also binding with high affinity to D2 and 5-HT2A receptors. | [10][13] |
Key Experimental Protocols
Validating antagonist activity requires a combination of binding and functional assays. Below are detailed methodologies for three critical experiments.
Radioligand Binding Assay
This assay determines the affinity of the test compound (Lecozotan) for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at the 5-HT1A receptor.
Materials:
-
Membrane preparations from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]WAY-100635 (antagonist) or [3H]8-OH-DPAT (agonist).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled, known 5-HT1A ligand like unlabeled 5-HT or WAY-100635).
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Lecozotan concentration. Determine the IC50 value (the concentration of Lecozotan that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the first step in G-protein activation following receptor stimulation, providing insight into the compound's ability to block agonist-induced signaling.
Objective: To determine if this compound acts as an antagonist by blocking agonist-stimulated G-protein activation.
Materials:
-
Membrane preparations from cells expressing the 5-HT1A receptor.
-
Agonist: 8-OH-DPAT or 5-CT.
-
Antagonist: this compound.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in an inactive state).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically its EC80) to the wells.
-
GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS and a low concentration of GDP (e.g., 10-30 µM). Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction and separate bound from unbound [35S]GTPγS via rapid filtration through glass fiber filters, as described for the radioligand binding assay.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the [35S]GTPγS binding against the Lecozotan concentration. A decrease in agonist-stimulated binding indicates antagonist activity. The data can be used to calculate an IC50 or pA2 value, quantifying the potency of the antagonist. Control experiments should be run to determine if Lecozotan affects basal (non-agonist-stimulated) [35S]GTPγS binding, which would indicate inverse agonist activity.[9][14]
cAMP Accumulation Assay
This assay measures a downstream signaling event of the Gαi/o-coupled 5-HT1A receptor: the inhibition of adenylyl cyclase activity.
Objective: To confirm Lecozotan's antagonist activity by measuring its ability to prevent agonist-mediated inhibition of cAMP production.[11]
Materials:
-
Whole cells (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist: 8-OH-DPAT.
-
Antagonist: this compound.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the culture medium with stimulation buffer containing IBMX. Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulation: Add a fixed concentration of the 5-HT1A agonist (e.g., 8-OH-DPAT) along with a fixed concentration of forskolin to all wells (except for basal controls). Forskolin stimulates cAMP production, creating a signal that the Gαi-coupled receptor can then inhibit.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: The agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP level. An effective antagonist like Lecozotan will reverse this effect, restoring cAMP levels back towards those seen with forskolin alone. Plot the cAMP levels against the Lecozotan concentration to determine its potency in blocking the agonist's effect.
Visualizations: Pathways and Workflows
Diagrams help to clarify the complex biological and experimental processes involved in validating antagonist activity.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Lecozotan HCl | 5-HT Receptor | TargetMol [targetmol.com]
- 6. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]
- 8. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lecozotan Hydrochloride and Other 5-HT1A Antagonists for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of Lecozotan hydrochloride against other notable 5-HT1A receptor antagonists, with a focus on their potential as cognitive enhancers, particularly in the context of Alzheimer's disease. The information herein is supported by experimental data to aid in research and development decisions.
Introduction to 5-HT1A Receptor Antagonism in Cognition
The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor, is implicated in the modulation of various neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are crucial for learning and memory.[1][2][3] Antagonism of 5-HT1A receptors has emerged as a promising therapeutic strategy to enhance cognitive function, particularly in neurodegenerative disorders like Alzheimer's disease where these pathways are compromised.[1][2][3][4] By blocking the inhibitory effects of serotonin at these receptors, 5-HT1A antagonists can disinhibit downstream neuronal activity, leading to increased release of acetylcholine (B1216132) and glutamate (B1630785) in key brain regions such as the hippocampus and prefrontal cortex.[5][6] This guide focuses on this compound and compares its efficacy with other well-characterized 5-HT1A antagonists, WAY-100635 and NAD-299 (Robalzotan).
Comparative Efficacy Data
The following tables summarize the key quantitative data for this compound, WAY-100635, and NAD-299, focusing on their binding affinity for the 5-HT1A receptor and their in vivo effects on neurotransmitter release, a critical indicator of their potential for cognitive enhancement.
Table 1: Comparative 5-HT1A Receptor Binding Affinity
| Compound | Receptor Binding Assay | Ki (nM) | Species | Reference |
| This compound | Cloned human 5-HT1A receptor | 4.5 | Human | [7] |
| WAY-100635 | Rat hippocampus | 1.35 (IC50) | Rat | [8] |
| Cloned human 5-HT1A receptor | 0.39 | Human | [9] | |
| NAD-299 (Robalzotan) | Not explicitly found in searches | - | - |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the lower the Ki, the greater the binding affinity.
Table 2: Comparative Effects on Acetylcholine (ACh) and Glutamate (Glu) Release
| Compound | Experimental Model | Brain Region | Effect on ACh Release | Effect on Glu Release | Reference |
| This compound | In vivo microdialysis (Rat) | Hippocampus | Potentiated K+-stimulated release | Potentiated K+-stimulated release | [6][10] |
| WAY-100635 | In vivo microdialysis (Rat) | Hippocampus | Potentiated 8-OH-DPAT-induced increase | Prevents impairment of spatial learning caused by NMDA receptor blockade | [2][11] |
| NAD-299 (Robalzotan) | In vivo microdialysis (Rat) | Frontal Cortex & Hippocampus | Dose-dependent increase | No significant alteration | [1][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway for cognitive enhancement by 5-HT1A antagonists.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WAY 100635, a 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by blockade of hippocampal NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Lecozotan Hydrochloride's Effects on Neurotransmitter Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of Lecozotan hydrochloride's effects on neurotransmitter release, a critical aspect for its potential therapeutic application in cognitive disorders such as Alzheimer's disease. By objectively comparing its performance with relevant alternatives and presenting supporting experimental data, this document serves as a valuable resource for the scientific community.
Executive Summary
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor.[1][2] Extensive preclinical research has demonstrated its capacity to enhance the stimulated release of key excitatory neurotransmitters, namely acetylcholine (B1216132) (ACh) and glutamate (B1630785), in brain regions crucial for learning and memory, such as the hippocampus.[1][2][3] This effect is believed to counteract the inhibitory serotonergic tone on cholinergic and glutamatergic pathways, which is often dysregulated in neurodegenerative diseases.[1] The consistency of these findings across multiple studies supports the reproducibility of Lecozotan's primary mechanism of action. This guide will delve into the quantitative data from these studies, detail the experimental protocols used to generate them, and provide a comparative perspective.
Comparative Analysis of Neurotransmitter Release
The primary effect of Lecozotan on neurotransmitter release is the potentiation of evoked release, rather than an increase in basal levels. This is a consistent finding across multiple preclinical studies. The data below summarizes the key quantitative results.
| Compound | Neurotransmitter | Brain Region | Model | Dosage | Effect on Stimulated Release | Reference |
| This compound | Acetylcholine (ACh) | Hippocampal CA1 region | Rat (in vivo microdialysis) | 1.0 mg/kg s.c. | Potentiated K+-stimulated release to 275% of basal levels (compared to 200% with K+ alone) | [1] |
| This compound | Glutamate | Dentate gyrus | Rat (in vivo microdialysis) | 0.3 mg/kg s.c. | Augmented K+-induced increase by 471.5% over baseline (318% over K+ alone) | [1] |
| This compound | Serotonin (5-HT) | Hippocampus | Rat (in vivo microdialysis) | up to 3 mg/kg s.c. | No effect on basal levels; completely attenuated the 8-OH-DPAT-induced decrease in 5-HT | [1][2][3] |
| WAY-100635 | Serotonin (5-HT) | Dorsal Raphe | Rat | Not specified | Antagonizes the effects of 8-OH-DPAT on 5-HT neuronal firing | [3] |
| 8-OH-DPAT (Agonist) | Serotonin (5-HT) | Hippocampus | Rat (in vivo microdialysis) | 0.3 mg/kg s.c. | Significant decrease in extracellular 5-HT levels | [1][2][3] |
Note: The data clearly indicates that Lecozotan does not act as an agonist and has no intrinsic activity on its own; its effect is seen in the potentiation of release stimulated by agents like potassium chloride (K+).[1] This is a key reproducible finding. Chronic administration of Lecozotan has been shown not to induce tolerance or desensitization of 5-HT1A receptors.[2][3]
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the meticulousness of the experimental methods employed. The following section details the key protocols used to assess the effects of Lecozotan on neurotransmitter release.
In Vivo Microdialysis
This is the cornerstone technique used to measure extracellular neurotransmitter levels in the brains of conscious, freely moving animals, providing a reliable representation of the neurochemical environment.[1][2][3][4]
Objective: To measure the extracellular concentrations of acetylcholine, glutamate, and serotonin in specific brain regions following the administration of Lecozotan and other compounds.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the desired brain region (e.g., hippocampus). After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Stimulation of Release: To measure the effect on stimulated release, a high concentration of potassium chloride (e.g., 100 mM KCl) is introduced into the aCSF, inducing neurotransmitter release.[1][3]
-
Drug Administration: Lecozotan, vehicle, or other test compounds are administered systemically (e.g., subcutaneously, s.c.).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the levels of the neurotransmitters of interest.[3][4]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of Lecozotan action.
Caption: Workflow for in vivo microdialysis experiments.
Conclusion
The available preclinical data consistently demonstrates that this compound acts as a 5-HT1A receptor antagonist, leading to an enhancement of stimulated acetylcholine and glutamate release in the hippocampus.[1][2][3] The reproducibility of this effect is supported by similar findings across multiple studies employing standardized and well-validated experimental techniques like in vivo microdialysis. While direct "reproducibility studies" have not been the primary focus of the published literature, the congruent results from different research groups using various models provide a strong basis for the reliability of Lecozotan's core mechanism of action. This body of evidence underscores the potential of Lecozotan as a therapeutic agent for cognitive deficits and provides a solid foundation for further clinical investigation.
References
- 1. Portico [access.portico.org]
- 2. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Cognitive Enhancement: A Comparative Analysis of Lecozotan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lecozotan hydrochloride's cognitive benefits across different species, juxtaposed with other therapeutic alternatives. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a potent and selective 5-HT1A receptor antagonist, has demonstrated pro-cognitive effects in multiple preclinical animal models, including rats, marmosets, and rhesus monkeys. Its mechanism of action involves the enhancement of acetylcholine (B1216132) and glutamate (B1630785) release, key neurotransmitters implicated in learning and memory. While direct head-to-head preclinical comparisons with other cognitive enhancers are limited, this guide compiles available data to offer a comparative perspective on its efficacy against established treatments like cholinesterase inhibitors and NMDA receptor antagonists.
Mechanism of Action: this compound
Lecozotan acts as a competitive antagonist at serotonin (B10506) 5-HT1A receptors. By blocking these receptors, it disinhibits the activity of cholinergic and glutamatergic neurons, leading to increased release of acetylcholine and glutamate in brain regions critical for cognitive function, such as the hippocampus.[1] This novel mechanism offers a different therapeutic approach compared to traditional cognitive enhancers.
Preclinical Efficacy of this compound: Cross-Species Data
Lecozotan has been evaluated in various animal models to assess its cognitive-enhancing properties. The following tables summarize the key quantitative findings.
Table 1: Neurochemical Effects of Lecozotan in Rats
| Species | Model | Treatment | Outcome | Quantitative Result | Reference |
| Rat | In vivo microdialysis | 1.0 mg/kg s.c. Lecozotan + 100 mM KCl | Acetylcholine Release | Potentiated to 275% of basal levels | [2][3] |
| Rat | In vivo microdialysis | 1.0 mg/kg s.c. Lecozotan + 100 mM KCl | Glutamate Release | Significantly potentiated (exact % not specified) | [1][4] |
Table 2: Cognitive Enhancement in Non-Human Primates
| Species | Model | Treatment | Cognitive Task | Outcome | Quantitative Result | Reference |
| Aged Rhesus Monkey | Natural aging | 0.3-3.0 mg/kg i.m. Lecozotan | Delayed Match-to-Sample | Improved task accuracy | Average 16.5% improvement | [2] |
| Marmoset | Scopolamine-induced deficit | 2.0 mg/kg i.m. Lecozotan | Visual Discrimination | Reversed learning deficits | Statistically significant reversal | [1] |
Comparison with Alternative Cognitive Enhancers
Table 3: Preclinical Efficacy of Cholinesterase Inhibitors
| Compound | Species | Model | Cognitive Task | Outcome | Reference |
| Donepezil | - | - | - | Modest improvements in attention, working memory, and episodic memory in various models. | [5][6][7][8] |
| Rivastigmine | - | - | - | Similar modest cognitive benefits to Donepezil. | [6] |
| Galantamine | Rabbit | Older rabbits | Delay eyeblink conditioning | Significantly better learning than vehicle-treated rabbits. | [9] |
Table 4: Preclinical Efficacy of NMDA Receptor Antagonists
| Compound | Species | Model | Cognitive Task | Outcome | Quantitative Result | Reference |
| Memantine (B1676192) | Mouse | Normal C57BL/6J | Morris Water Maze | Reduced escape latency | Dose-dependent reduction | [10][11] |
| Memantine | Mouse | 3xTg-AD | Morris Water Maze | Improved performance | Significant reduction in latency to cross platform location | [12] |
| Memantine | Rabbit | Older rabbits | Delay eyeblink conditioning | No significant improvement in acquisition | - | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key studies cited.
In Vivo Microdialysis for Neurotransmitter Release in Rats
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a conscious animal.
Protocol Summary:
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., hippocampus).
-
Recovery: Animals are allowed to recover from surgery.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of neurotransmitter levels.
-
Drug Administration: Lecozotan is administered systemically (e.g., s.c.).
-
Stimulation: To measure stimulated release, a high concentration of potassium chloride is introduced through the dialysis probe.
-
Analysis: The concentration of acetylcholine and glutamate in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[13][14][15][16][17]
Delayed Match-to-Sample (DMTS) Task in Rhesus Monkeys
This task assesses short-term visual memory and attention.
Protocol Summary:
-
Apparatus: A computer-controlled touch screen is used to present visual stimuli.
-
Procedure:
-
A "sample" stimulus (e.g., a colored shape) is presented on the screen.
-
The monkey is required to touch the sample, after which it disappears.
-
A delay period of varying length ensues.
-
Two or more "choice" stimuli are then presented, one of which matches the original sample.
-
The monkey must touch the matching stimulus to receive a reward (e.g., a food pellet).
-
-
Drug Administration: Lecozotan or a vehicle is administered (e.g., i.m.) prior to the testing session.
-
Data Collection: The primary measure is the percentage of correct responses at different delay intervals.[18][19][20][21][22][23]
Visual Discrimination and Reversal Learning Task in Marmosets
This task assesses learning and cognitive flexibility.
Protocol Summary:
-
Apparatus: A touch screen monitor is used for stimulus presentation and response recording.
-
Visual Discrimination:
-
Marmosets are presented with two novel visual stimuli simultaneously.
-
A response to one of the stimuli is consistently rewarded (the "correct" stimulus).
-
Training continues until the animal reaches a predefined performance criterion (e.g., >80% correct responses over a set number of trials).[24][25][26][27][28]
-
-
Reversal Learning:
-
Once the initial discrimination is learned, the reward contingency is reversed. The previously unrewarded stimulus becomes correct, and the previously correct stimulus is no longer rewarded.
-
The number of trials or errors required to reach the criterion on the reversal task is a measure of cognitive flexibility.[25][26][29]
-
-
Drug-Induced Deficit Model: A cholinergic antagonist like scopolamine (B1681570) can be administered to induce a learning deficit, which can then be challenged by the administration of a pro-cognitive agent like Lecozotan.[1]
Conclusion
This compound demonstrates a consistent pro-cognitive effect across multiple species in preclinical studies. Its unique mechanism of enhancing both cholinergic and glutamatergic neurotransmission presents a promising avenue for the treatment of cognitive deficits. While direct comparative data with other cognitive enhancers are lacking, the available evidence suggests that Lecozotan's efficacy is comparable to or potentially greater than that of existing therapies in specific domains. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its therapeutic potential relative to current standards of care. The detailed experimental protocols provided in this guide can serve as a foundation for designing such comparative studies.
References
- 1. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Cognition-enhancing and anxiolytic effects of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 18. Aged rhesus monkeys: cognitive performance categorizations and preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Acquisition and maintenance of delayed matching-to-sample in tufted capuchin monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential improvement in memory-related task performance with nicotine by aged male and female rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | A Method to Train Marmosets in Visual Working Memory Task and Their Performance [frontiersin.org]
- 25. Visual discrimination and reversal learning in aged common marmosets (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Individual variability in visual discrimination and reversal learning performance in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jneurosci.org [jneurosci.org]
- 28. jneurosci.org [jneurosci.org]
- 29. Selective Role of the Putamen in Serial Reversal Learning in the Marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Immediate-Release and Sustained-Release Lecozotan Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immediate-release (IR) and sustained-release (SR) formulations of Lecozotan (B8752296) hydrochloride, a potent and selective 5-HT1A receptor antagonist previously under development for the symptomatic treatment of cognitive deficits in Alzheimer's disease. The information presented is synthesized from clinical and preclinical data to support research and development activities.
Lecozotan acts by blocking 5-HT1A receptors, which are coupled to inhibitory G-proteins. This antagonism is believed to enhance the release of key neurotransmitters, such as acetylcholine (B1216132) and glutamate, in neural pathways crucial for cognitive processes.[1] The development of two distinct oral formulations was aimed at optimizing its therapeutic window and dosing convenience. The immediate-release formulation was designed to support a twice-daily dosing regimen, while the sustained-release version was developed to provide favorable pharmacokinetics for once-daily administration.[1]
Pharmacokinetic Profile Comparison
Quantitative pharmacokinetic (PK) data for the immediate-release formulation of Lecozotan has been characterized in Phase I clinical trials involving both young and elderly healthy subjects.[2][3] In contrast, specific PK parameters (Cmax, Tmax, AUC) for the sustained-release formulation are not publicly available in peer-reviewed literature. However, its development was intended to provide similar total exposure (AUC) and 5-HT1A receptor occupancy as a twice-daily IR dose, but with a profile suitable for once-daily administration.
Table 1: Immediate-Release (IR) Lecozotan Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for the immediate-release formulation. The data highlights rapid absorption and elimination. Notably, elderly subjects exhibited moderately higher Cmax and AUC values, which is consistent with an observed 35% lower mean clearance (CL/F) in this population compared to younger subjects.[2][3]
| Parameter | Healthy Young Subjects | Healthy Elderly Subjects |
| Dosing Regimen | Single doses (2, 5, 10 mg); Multiple doses (up to 5 mg q12h) | Multiple doses (0.5 mg and 5 mg q12h) |
| Tmax (Time to Peak Concentration) | < 1 hour | < 1 hour |
| t½ (Elimination Half-life) | 5 - 7 hours | 9 - 11 hours |
| Dose Proportionality | Approximately linear over the studied dose range | Not explicitly stated, but higher exposure observed |
| Key Observation | Rapid absorption and elimination, supporting twice-daily dosing. | ~35% lower mean clearance, leading to higher exposure. |
Data synthesized from clinical trial results reported in the literature.[2][3]
Expected Profile of Sustained-Release (SR) Lecozotan
While quantitative data is unavailable, the intended pharmacokinetic profile of the SR formulation can be inferred from its design for once-daily dosing. The primary goals of such a formulation are to reduce peak-to-trough fluctuations, lower the maximum plasma concentration (Cmax) to potentially improve tolerability, and prolong drug absorption to extend the therapeutic effect over a 24-hour period.
Compared to the IR formulation, the SR version would be expected to exhibit:
-
A lower Cmax: Reducing the peak drug concentration.
-
A delayed Tmax: Taking longer to reach the peak concentration.
-
A similar AUC0-24h: Providing a comparable total drug exposure over a 24-hour interval as two doses of the IR formulation.
-
Reduced Fluctuation: More stable plasma concentrations between doses.
Pharmacodynamic Profile: 5-HT1A Receptor Occupancy
Positron Emission Tomography (PET) studies were conducted to measure the extent to which Lecozotan binds to its target, the 5-HT1A receptors in the brain. These studies are crucial for establishing a clear relationship between drug dosage, plasma concentration, and target engagement.
A single 5 mg dose of the immediate-release formulation resulted in significant, dose-dependent receptor occupancy (RO).[4] Peak occupancy was observed approximately 1 hour post-dose.[4] It was predicted that a once-daily dose of the SR formulation would produce receptor occupancies similar to those achieved with a twice-daily dose of the IR formulation.
Table 2: Peak 5-HT1A Receptor Occupancy (RO) with Single-Dose IR Lecozotan
| Population | 5 mg IR Dose Peak RO |
| Healthy Young Subjects | 44% |
| Healthy Elderly Subjects | 63% |
| Alzheimer's Disease Patients | 55% |
Data from a PET study using [11C]-WAY-100635 as the radioligand.[4] The predicted steady-state peak RO for a 5 mg twice-daily (q12h) IR regimen is approximately 70%.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
References
- 1. Portico [access.portico.org]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A positron emission tomography study to assess binding of lecozotan, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Lecozotan Hydrochloride vs. Donepezil: A Comparative Analysis of Efficacy in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical data available for lecozotan (B8752296) hydrochloride and donepezil (B133215) in the context of Alzheimer's disease (AD) models. While both compounds have been investigated for their potential to ameliorate cognitive deficits associated with AD, their mechanisms of action and developmental trajectories differ significantly. This document aims to present the available scientific evidence to inform research and drug development efforts.
At a Glance: Key Efficacy Parameters
A direct comparison of lecozotan and donepezil is hampered by the discontinuation of lecozotan's clinical development and the lack of published results from a head-to-head clinical trial. The following tables summarize the available data from preclinical and clinical studies.
Table 1: Preclinical Efficacy in Non-Human Primate Models
| Parameter | Lecozotan Hydrochloride | Donepezil |
| Animal Model | Aged rhesus monkeys; Marmosets with induced learning deficits | Limited specific data in comparable non-human primate AD models available in public sources. |
| Cognitive Enhancement | Improved task performance efficiency in aged rhesus monkeys[1]. Reversed learning deficits in marmosets[1]. | Established cognitive improvement in various preclinical models, though direct comparative data in the same primate models is scarce in the literature. |
| Mechanism of Action | Selective 5-HT1A receptor antagonist; enhances stimulated glutamate (B1630785) and acetylcholine (B1216132) release[1]. | Acetylcholinesterase (AChE) inhibitor; increases acetylcholine levels in the synaptic cleft[2]. |
Table 2: Clinical Trial Overview
| Parameter | This compound | Donepezil |
| Highest Development Phase | Phase 2 (Discontinued)[3] | Approved and widely marketed |
| Key Clinical Endpoint (ADAS-Cog) | Data from a comparative Phase 2 trial (NCT00151398) with donepezil as an active control have not been publicly released[3][4]. | Numerous large-scale clinical trials have demonstrated statistically significant, albeit modest, improvements in ADAS-Cog scores compared to placebo[5][6]. |
| Clinical Status | Development discontinued (B1498344) by Wyeth (now Pfizer)[7]. | Standard of care for symptomatic treatment of mild to severe Alzheimer's disease[2]. |
Unveiling the Mechanisms: How They Work
Lecozotan and donepezil target different neurotransmitter systems to achieve their pro-cognitive effects.
This compound: A Serotonergic Approach
Lecozotan is a selective antagonist of the serotonin (B10506) 5-HT1A receptor. In the context of AD, the proposed mechanism involves the blockade of inhibitory 5-HT1A autoreceptors on serotonergic neurons. This disinhibition is thought to lead to an increased release of serotonin, which in turn can modulate the release of other neurotransmitters. Preclinical studies have shown that lecozotan can potentiate the potassium chloride-stimulated release of both glutamate and acetylcholine in the hippocampus, two neurotransmitters crucial for learning and memory[1].
Figure 1: Proposed mechanism of action for this compound.
Donepezil: The Cholinergic Standard
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE)[2]. In Alzheimer's disease, there is a known deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons. By inhibiting AChE, donepezil prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic signaling[2]. This is believed to lead to improvements in cognitive function.
Figure 2: Mechanism of action for donepezil.
Experimental Protocols
Lecozotan Preclinical Studies in Non-Human Primates
1. Cognitive Performance in Aged Rhesus Monkeys:
-
Objective: To evaluate the cognitive-enhancing effects of lecozotan in aged non-human primates with naturally occurring cognitive decline.
-
Subjects: Aged rhesus monkeys (typically >20 years old) with demonstrated cognitive impairment in baseline testing[1].
-
Task: Delayed Match-to-Sample (DMTS) or Delayed Match-to-Position (DMTP) tasks are commonly used to assess short-term memory and attention[8]. These tasks require the monkey to remember a stimulus (e.g., a shape or a location) over a brief delay period.
-
Drug Administration: Lecozotan was administered orally (p.o.) at varying doses[1].
-
Outcome Measures: The primary outcome is typically an improvement in task accuracy (percentage of correct responses) compared to baseline and placebo-treated conditions[7].
2. Reversal of Induced Learning Deficits in Marmosets:
-
Objective: To assess the ability of lecozotan to reverse cognitive deficits induced by a pharmacological challenge.
-
Subjects: Common marmosets (Callithrix jacchus)[1].
-
Induction of Deficit: Learning deficits were induced using agents like the glutamatergic antagonist MK-801 or through specific cholinergic lesions of the hippocampus[1].
-
Task: Visual spatial discrimination tasks were used to assess learning and memory[1].
-
Drug Administration: Lecozotan was administered via intramuscular (i.m.) injection[1].
-
Outcome Measures: The key outcome was the reversal of the induced learning deficit, bringing performance back towards baseline levels.
Figure 3: Generalized experimental workflow for preclinical cognitive testing.
Clinical Development and Comparative Efficacy
The clinical development of lecozotan for Alzheimer's disease was halted in Phase 2. A key clinical trial, NCT00151398, was a 3-month, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and efficacy of three doses of lecozotan in patients with mild to moderate AD, with donepezil included as an active control[4][7]. The primary outcome measures for this study were to be the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC)[4].
Unfortunately, the results of this comparative trial have not been made publicly available. Therefore, a direct, data-driven comparison of the clinical efficacy of lecozotan and donepezil from this head-to-head study is not possible.
In contrast, donepezil has undergone extensive clinical evaluation in numerous large-scale, long-term studies. These trials have consistently demonstrated that donepezil produces a statistically significant, though modest, improvement in cognitive function as measured by the ADAS-Cog, as well as benefits in global function and activities of daily living compared to placebo in patients with mild, moderate, and severe Alzheimer's disease[5][6].
Conclusion
This compound and donepezil represent two distinct pharmacological approaches to enhancing cognitive function in the context of Alzheimer's disease. Lecozotan, with its novel serotonergic mechanism, showed promise in preclinical non-human primate models by enhancing the release of key neurotransmitters involved in cognition. However, its clinical development was discontinued, and the results of a direct comparative trial with donepezil have not been published, leaving a critical gap in our understanding of its relative efficacy in humans.
Donepezil, on the other hand, is a well-established acetylcholinesterase inhibitor with a large body of clinical evidence supporting its efficacy in providing symptomatic relief for cognitive and functional decline in Alzheimer's disease. While its effects are modest, it remains a cornerstone of current AD therapy.
References
- 1. Aged rhesus monkeys: cognitive performance categorizations and preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Aged rhesus monkeys: Cognitive performance categorizations and preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Lecozotan Hydrochloride: A Comparative Guide to 5-HT1A Receptor Target Engagement
For researchers and scientists navigating the complexities of drug development, particularly in the realm of cognitive disorders, validating target engagement is a critical step. This guide provides a comprehensive comparison of Lecozotan hydrochloride, a selective 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist, with alternative compounds. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to offer an objective resource for evaluating in vivo target engagement strategies for the 5-HT1A receptor.
Mechanism of Action of Lecozotan
Lecozotan is a potent and selective antagonist of the 5-HT1A receptor.[1][2] The proposed mechanism for its cognitive-enhancing effects involves the blockade of inhibitory serotonergic input to cholinergic and glutamatergic neurons. This disinhibition is thought to enhance the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions crucial for learning and memory, such as the hippocampus.[1][2]
Comparative Analysis of 5-HT1A Receptor Ligands
The selection of a compound for in vivo studies is heavily influenced by its binding affinity and selectivity for the target receptor. The following table summarizes the in vitro binding affinities (Ki) of Lecozotan and other notable 5-HT1A receptor ligands. A lower Ki value indicates a higher binding affinity.
| Compound | Class | 5-HT1A Ki (nM) | Primary Use/Characteristic |
| Lecozotan | Antagonist | 4.5 | Investigated for Alzheimer's disease |
| WAY-100635 | Antagonist | 0.84 - 1.35 | Widely used research tool |
| Flesinoxan | Agonist | - | Used to probe 5-HT1A receptor function |
| Buspirone | Partial Agonist | - | Anxiolytic and antidepressant |
| Dotarizine | Ca2+ Channel Blocker, 5-HT2 Antagonist | - | Investigated for migraine |
In Vivo Performance and Target Engagement
Direct comparison of the in vivo potency of these compounds for cognitive enhancement is challenging due to variations in experimental design across different studies. However, the following table presents data from various preclinical models, offering insights into their relative efficacy.
| Compound | Animal Model | Key Findings | Effective Dose Range |
| Lecozotan | Aged rhesus monkeys | Improved task performance efficiency.[2] | 1 mg/kg (p.o.) |
| Marmosets with cognitive deficits | Reversed learning deficits induced by MK-801 and cholinergic lesions.[2] | 2 mg/kg (i.m.) | |
| WAY-100635 | Marmosets with cognitive deficits | Alleviated cognitive impairments induced by dizocilpine (B47880) (MK-801). | Not specified |
| Buspirone | Mice | Low doses enhanced spatial learning and memory. | 0.1 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments used to assess 5-HT1A receptor target engagement and efficacy.
In Vivo Microdialysis in Freely Moving Rats
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of conscious animals, providing a direct assessment of a drug's effect on neurotransmitter release.
Objective: To measure the effect of a 5-HT1A antagonist on extracellular serotonin (B10506) (5-HT) levels in the hippocampus.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., dorsal hippocampus).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
-
Perfusion and Sampling:
-
Drug Administration and Sample Analysis:
-
After establishing a stable baseline of 5-HT levels, administer the test compound (e.g., Lecozotan or an alternative) via the appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Continue collecting dialysate samples to monitor changes in 5-HT concentration.
-
Analyze the 5-HT content in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Positron Emission Tomography (PET) Imaging in Non-Human Primates
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.
Objective: To determine the in vivo occupancy of 5-HT1A receptors by a test compound.
Procedure:
-
Radioligand Selection:
-
Baseline Scan:
-
Anesthetize the primate and position it in the PET scanner.
-
Inject a bolus of the radioligand intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes) to measure the baseline binding potential of the radioligand.[4]
-
-
Drug Administration:
-
Administer the test compound at the desired dose and route.
-
-
Post-Dosing Scan:
-
After a predetermined time to allow for drug distribution, perform a second PET scan using the same radioligand and acquisition parameters.
-
-
Data Analysis:
-
Analyze the PET data to determine the reduction in radioligand binding in specific brain regions following drug administration.
-
Calculate the receptor occupancy as the percentage reduction in specific binding compared to the baseline scan.
-
Morris Water Maze in Mice
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of a 5-HT1A antagonist on cognitive performance.
Procedure:
-
Apparatus:
-
Acquisition Phase (Training):
-
For several consecutive days, place the mouse in the pool from different starting locations.
-
Allow the mouse to swim and find the hidden platform. If the mouse fails to find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.[7]
-
Record the time it takes for the mouse to find the platform (escape latency) and the path taken using a video tracking system.
-
Administer the test compound or vehicle at a specified time before each training session.
-
-
Probe Trial (Memory Test):
-
On the day after the final training session, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[6]
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase and the performance in the probe trial between the drug-treated and vehicle-treated groups to assess the effect of the compound on learning and memory.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: 5-HT1A Receptor Signaling Pathway
Caption: In Vivo Target Engagement Workflow
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PET-characterization of [carbonyl-11C]WAY-100635 binding to 5-HT1A receptors in the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. jcdr.net [jcdr.net]
Assessing the Specificity of Lecozotan Hydrochloride for the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lecozotan (B8752296) hydrochloride's binding specificity for the serotonin (B10506) 1A (5-HT1A) receptor against other prominent 5-HT1A receptor ligands. The following sections present quantitative binding and functional data, detail the experimental protocols used for their determination, and visualize key concepts and workflows to offer a comprehensive assessment for research and development professionals.
Introduction to Lecozotan
Lecozotan hydrochloride (SRA-333) is a potent and selective 5-HT1A receptor antagonist that was investigated for the treatment of cognitive deficits associated with Alzheimer's disease.[1][2] Its mechanism is centered on antagonizing 5-HT1A receptors, which are implicated in cognitive processes.[1] For any therapeutic agent, high receptor specificity is crucial to maximize efficacy and minimize off-target effects. This guide assesses the specificity of Lecozotan by comparing its binding profile to that of WAY-100635, a benchmark selective 5-HT1A antagonist, and Buspirone, a clinically used 5-HT1A partial agonist.
Comparative Binding Affinity and Selectivity
The specificity of a ligand is determined by its binding affinity for the target receptor relative to its affinity for other receptors (off-targets). A higher selectivity ratio (Ki at off-target receptor / Ki at target receptor) indicates greater specificity.
In vitro binding studies demonstrate that Lecozotan is a potent and selective 5-HT1A receptor antagonist.[1] It binds with high affinity to the cloned human 5-HT1A receptor, showing a Ki of 4.5 nM when using the antagonist radioligand [3H]WAY-100635.[1] A screening against more than 60 other binding sites, including various neurotransmitter receptors, ion channels, and transporters, revealed a greater than 60-fold selectivity for the 5-HT1A receptor.[3]
The primary off-target interaction identified for Lecozotan is with the dopamine (B1211576) D4 receptor.[1] While a precise Ki value from primary literature is not consistently cited, the selectivity is reported to be over 60-fold. For the purpose of comparison, the data below contrasts Lecozotan with the well-characterized antagonist WAY-100635 and the partial agonist Buspirone.
Table 1: Comparative Binding Affinity (Ki/IC50, nM) at the 5-HT1A Receptor
| Compound | Ligand Type | Receptor | Ki / IC50 (nM) | Radioligand Used |
| Lecozotan | Antagonist | Human 5-HT1A | 4.5 (Ki)[1] | [3H]WAY-100635 |
| Lecozotan | Antagonist | Human 5-HT1A | 1.6 (Ki)[1] | [3H]8-OH-DPAT |
| WAY-100635 | Antagonist | Rat 5-HT1A | 0.84 (Ki)[4] | Not Specified |
| Buspirone | Partial Agonist | 5-HT1A | 24 (IC50)[5] | [3H]8-OH-DPAT |
Table 2: Comparative Off-Target Binding Profile and Selectivity
| Compound | Primary Target (Ki/IC50, nM) | Off-Target Receptor | Off-Target Ki / IC50 (nM) | Selectivity Ratio (Off-Target/Primary) |
| Lecozotan | 5-HT1A (4.5)[1] | >60 other sites | >270 | >60[3] |
| WAY-100635 | 5-HT1A (0.84)[4] | Dopamine D4 | 3.3[6] | ~3.9 |
| Dopamine D2L | 420[6] | ~500 | ||
| α1-Adrenergic | ~251 (IC50)[6] | ~299 | ||
| Buspirone | 5-HT1A (24)[5] | Dopamine D2 | 380 (IC50)[5] | ~16 |
| α2-Adrenergic | Moderate Affinity[5] | Not Quantified | ||
| Histamine H1 | Moderate Affinity[5] | Not Quantified |
Note: Selectivity ratios are calculated using the most relevant available affinity values. A higher ratio indicates better specificity.
Functional Activity Assessment
Beyond binding, it is critical to understand the functional consequence of ligand-receptor interaction. Lecozotan has been characterized as a "silent" antagonist, meaning it does not possess any intrinsic agonist activity.[3] Functional assays confirm that Lecozotan effectively blocks the action of 5-HT1A agonists like 8-OH-DPAT without stimulating the receptor itself.[1]
Table 3: Functional Antagonist Activity of Lecozotan
| Assay Type | Cell Line | Effect Measured | IC50 (nM) |
| cAMP Inhibition Assay | CHO cells (human 5-HT1A) | Inhibition of 8-OH-DPAT-induced decrease in forskolin-stimulated cAMP | 25.1[1] |
| [35S]GTPγS Binding Assay | CHO cells (human 5-HT1A) | Inhibition of 8-OH-DPAT-induced increase in GTPγS binding | 36.7[1] |
Experimental Methodologies
The data presented in this guide are derived from standard and well-validated pharmacological assays. The detailed protocols below provide a framework for the key experiments used to assess receptor specificity.
Radioligand Displacement Binding Assay Protocol
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor or from specific brain regions (e.g., hippocampus).
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]WAY-100635 for antagonist studies or [3H]8-OH-DPAT for agonist studies) and varying concentrations of the unlabeled test compound (e.g., Lecozotan).
-
Separation: The reaction is incubated to equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined, yielding the IC50 value. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a high concentration of a non-radioactive competing ligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay Protocol: Inhibition of Forskolin-Stimulated cAMP Production
This assay measures a compound's ability to act as an antagonist at a Gαi-coupled receptor, such as the 5-HT1A receptor, which inhibits adenylyl cyclase activity.
-
Cell Culture: CHO cells stably expressing the human 5-HT1A receptor are cultured and seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist test compound (e.g., Lecozotan).
-
Stimulation: The cells are then stimulated with a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin, a direct activator of adenylyl cyclase. This step initiates the production of cyclic AMP (cAMP).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The ability of the test antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified. The data are plotted as a concentration-response curve to determine the IC50 value, representing the concentration of antagonist required to achieve 50% of the maximal reversal.
Visualizations: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT1A signaling pathway, the workflow for assessing specificity, and the experimental process for binding assays.
Conclusion
The available experimental data robustly demonstrates that this compound is a potent 5-HT1A receptor antagonist with a high degree of specificity. Its binding affinity for the 5-HT1A receptor is in the low nanomolar range, and it displays a selectivity of over 60-fold against a wide panel of other CNS targets.[1][3] When compared to WAY-100635, which shows notable affinity for the dopamine D4 receptor, Lecozotan presents a cleaner off-target profile, making it a more selective tool for specifically probing 5-HT1A receptor function.[6] Its specificity also surpasses that of the partial agonist Buspirone, which interacts significantly with dopamine D2 receptors.[5] The characterization of Lecozotan as a silent antagonist further refines its pharmacological profile, indicating a lack of intrinsic activity that is critical for studies aiming to isolate the effects of pure receptor blockade.[1][3] For researchers in drug development, Lecozotan serves as an excellent example of a highly specific antagonist for the 5-HT1A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Lecozotan Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Lecozotan hydrochloride are critical for ensuring laboratory safety and minimizing environmental impact. As a potent and selective serotonin (B10506) 5-HT1A receptor antagonist, this compound requires careful management throughout its lifecycle, from use in research to its final disposal. This document provides procedural guidance for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator is necessary.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is the prevention of its release into the environment. As a pharmacologically active substance, it has the potential to affect aquatic life and other non-target organisms. Therefore, disposal down the drain is strictly prohibited.
1. Decontamination of Small Spills:
-
For small spills of this compound powder, carefully wipe the area with a damp cloth.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand).
-
The contaminated materials must be treated as hazardous waste.
2. Collection of Waste:
-
All waste containing this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the name "this compound," and the approximate quantity.
3. Chemical Inactivation (Recommended for Bulk Quantities):
-
For larger quantities of this compound, chemical inactivation before disposal is a best practice to reduce its pharmacological activity. A common method for amine-containing compounds is treatment with a solution of sodium hypochlorite (B82951) (bleach).
-
Protocol:
-
In a suitable container within a chemical fume hood, dissolve or suspend the this compound waste in water or an appropriate solvent.
-
Slowly add an excess of 10% sodium hypochlorite solution while stirring.
-
Allow the reaction to proceed for at least 2 hours to ensure complete degradation.
-
Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base.
-
-
Caution: This procedure may generate heat and fumes. It should only be performed by personnel trained in chemical handling and in a well-ventilated area.
4. Final Disposal:
-
The collected waste, whether chemically inactivated or not, must be disposed of through a licensed hazardous waste disposal company.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Quantitative Data Summary
While specific quantitative data for this compound's environmental impact is limited, the following table provides general parameters relevant to the disposal of pharmacologically active compounds.
| Parameter | Guideline/Value | Source/Rationale |
| Hazard Classification (Anticipated) | Harmful if swallowed, Skin/eye irritant | Based on similar chemical structures and general handling guidelines for research chemicals. |
| Aquatic Toxicity | Assumed to be toxic to aquatic life. | As a bioactive molecule, environmental release should be minimized to prevent unforeseen ecological effects. |
| Biodegradation | Expected to be slow and incomplete in the environment. | The piperazine (B1678402) and benzodioxan moieties can be resistant to microbial degradation. |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility. | Ensures complete destruction of the active pharmaceutical ingredient. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Lecozotan Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Lecozotan hydrochloride, a potent research compound. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment. This guidance is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the potent pharmacological activity of this compound as a selective serotonin (B10506) 5-HT1A receptor antagonist, a robust personal protective equipment (PPE) strategy is mandatory to prevent accidental exposure. The following PPE must be worn at all times when handling the compound, especially in its powdered form.
| PPE Component | Specifications and Rationale |
| Gloves | Double-gloving with nitrile gloves is required. Nitrile provides good chemical resistance. The outer glove should be changed immediately upon contamination or every two hours. |
| Eye Protection | Chemical splash goggles are mandatory to protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection. |
| Lab Coat | A dedicated, disposable, solid-front lab coat with tight-fitting cuffs is required. This prevents contamination of personal clothing and skin. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is essential for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, the container of this compound should be inspected for any damage or leaks in a designated receiving area. The container should be wiped down with a suitable deactivating agent before being moved to a secure, well-ventilated, and clearly labeled storage location. Access to this location should be restricted to authorized personnel only.
Handling and Weighing
All handling of this compound powder, including weighing and preparation of solutions, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize the risk of inhalation and environmental contamination. Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Personnel trained in hazardous material cleanup should manage the spill using an appropriate spill kit. Do not attempt to clean a spill without the proper training and PPE. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, lab coats, shoe covers, weigh boats, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of any liquid waste down the drain.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous waste.
All hazardous waste must be disposed of through the institution's official hazardous waste management program.
Experimental Workflow for Handling this compound
The following diagram outlines the mandatory workflow for handling this compound in a laboratory setting. Adherence to this workflow is critical for minimizing exposure risk.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
